molecular formula C19H27N5O14 B15565095 Ezomycin D2

Ezomycin D2

Número de catálogo: B15565095
Peso molecular: 549.4 g/mol
Clave InChI: AASOHGNLGDAGIJ-XGKRAUAKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ezomycin D2 is a useful research compound. Its molecular formula is C19H27N5O14 and its molecular weight is 549.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H27N5O14

Peso molecular

549.4 g/mol

Nombre IUPAC

(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,6S)-4-amino-6-carboxy-3-hydroxyoxan-2-yl]oxy-4-(carbamoylamino)-6-[(1S)-2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,2-dihydroxyethyl]-5-hydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H27N5O14/c20-4-1-5(15(30)31)36-17(8(4)26)38-11-6(23-18(21)34)9(27)12(37-13(11)16(32)33)10(28)7(25)3-2-22-19(35)24-14(3)29/h2,4-13,17,25-28H,1,20H2,(H,30,31)(H,32,33)(H3,21,23,34)(H2,22,24,29,35)/t4-,5-,6-,7?,8+,9+,10-,11+,12+,13-,17-/m0/s1

Clave InChI

AASOHGNLGDAGIJ-XGKRAUAKSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Ezomycin D2: Structure, Activity, and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycin D2 is a nucleoside antibiotic belonging to the ezomycin family, a group of antifungal compounds produced by Streptomyces species. These natural products have garnered interest due to their specific and potent activity against a narrow range of phytopathogenic fungi, primarily Sclerotinia sclerotiorum and Botrytis cinerea. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and proposed mechanism of action of this compound, intended to serve as a valuable resource for researchers in antifungal drug discovery and development.

Chemical Structure of this compound

This compound is a complex nucleoside antibiotic. Its chemical structure has been elucidated through spectrometric and degradative studies.

Molecular Formula: C₁₉H₂₇N₅O₁₄

Molecular Weight: 549.44 g/mol

CAS Number: 57973-11-2

SMILES Notation: NC(N--INVALID-LINK--=O)([H])--INVALID-LINK--C(C(C(N2)=O)=CNC2=O)O)O)[C@H]1O[C@@H]3O--INVALID-LINK--N)C(O)=O)=O

The core of this compound consists of a pyrimidine (B1678525) nucleoside linked to a disaccharide moiety. This unique structural arrangement is crucial for its biological activity.

Antifungal Activity and Spectrum

This compound exhibits a narrow spectrum of antifungal activity, with notable potency against the plant pathogens Sclerotinia sclerotiorum and Botrytis cinerea. These fungi are responsible for significant crop damage worldwide, causing diseases such as white mold and gray mold, respectively.

Quantitative Data on Antifungal Activity
Antifungal AgentTarget OrganismMIC (µg/mL)EC₅₀ (µg/mL)Reference
TautomycinSclerotinia sclerotiorum0.360.18
2,3-dimethylmaleic anhydrideSclerotinia sclerotiorum139.9739.09
Diphenylmaleic anhydrideSclerotinia sclerotiorum148.5539.64
Dimethyl maleateSclerotinia sclerotiorum1361.85567.19
Actinomycin DBotrytis cinerea-7.65
FludioxonilBotrytis cinerea-< 0.1
IprodioneBotrytis cinerea-0.1 - 1.42
PyrimethanilBotrytis cinerea-50
TebuconazoleBotrytis cinerea-0.03 - 1
BoscalidBotrytis cinerea-0.01 - 69.91

Mechanism of Action: Inhibition of Chitin (B13524) Synthase

The primary mechanism of action for the ezomycin family of antibiotics is the inhibition of chitin synthase. Chitin is a crucial structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress. By inhibiting chitin synthase, ezomycins disrupt the synthesis of the fungal cell wall, leading to cell lysis and death. This targeted mechanism of action is a key reason for the selective toxicity of ezomycins towards fungi, as chitin is not present in plants or animals.

Fungal Chitin Synthesis Signaling Pathway

The synthesis of chitin in fungi is a tightly regulated process involving several signaling pathways that respond to cellular and environmental cues. The diagram below illustrates a simplified overview of the key pathways involved in the regulation of chitin synthase activity.

Chitin_Synthase_Regulation cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_regulation Regulation cluster_synthesis Chitin Synthesis Cell Wall Stress Cell Wall Stress PKC Pathway PKC Pathway Cell Wall Stress->PKC Pathway Osmotic Stress Osmotic Stress HOG Pathway HOG Pathway Osmotic Stress->HOG Pathway Transcription Factors Transcription Factors PKC Pathway->Transcription Factors HOG Pathway->Transcription Factors Calcineurin Pathway Calcineurin Pathway Calcineurin Pathway->Transcription Factors CHS Gene Expression CHS Gene Expression Transcription Factors->CHS Gene Expression Chitin Synthase (Zymogen) Chitin Synthase (Zymogen) CHS Gene Expression->Chitin Synthase (Zymogen) Active Chitin Synthase Active Chitin Synthase Chitin Synthase (Zymogen)->Active Chitin Synthase Activation Chitin Chitin Active Chitin Synthase->Chitin UDP-GlcNAc This compound This compound This compound->Active Chitin Synthase Inhibition

Caption: Simplified signaling pathway for the regulation of fungal chitin synthesis and the inhibitory action of this compound.

Experimental Protocols

The following section outlines a general protocol for determining the in vitro antifungal susceptibility of filamentous fungi, such as Sclerotinia sclerotiorum and Botrytis cinerea, to a test compound like this compound. This protocol is based on established methodologies for antifungal susceptibility testing.

Broth Microdilution Assay for Antifungal Susceptibility

1. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 25-28°C until sufficient sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube and vortex to ensure a homogenous suspension.

  • Adjust the conidial suspension to a final concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL using a hemocytometer or by spectrophotometric methods.

2. Preparation of Antifungal Agent:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO).

  • Perform serial twofold dilutions of the stock solution in a liquid medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) in a 96-well microtiter plate to achieve a range of desired test concentrations.

3. Assay Procedure:

  • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

  • Include a drug-free well as a positive control for fungal growth and an uninoculated well with medium alone as a negative control.

  • Seal the plate and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control well.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.

  • The results can be read visually or with a microplate reader by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Chitin Synthase Activity Assay

1. Preparation of Microsomal Fraction (Enzyme Source):

  • Grow the target fungus in a suitable liquid medium and harvest the mycelia during the exponential growth phase.

  • Disrupt the mycelia by mechanical means (e.g., grinding with liquid nitrogen, bead beating) in a lysis buffer containing protease inhibitors.

  • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in membrane-bound chitin synthase.

2. In Vitro Chitin Synthase Assay:

  • The assay is typically performed in a reaction mixture containing the microsomal fraction, the substrate UDP-N-[¹⁴C]acetylglucosamine, and a buffer system.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and collect the synthesized [¹⁴C]chitin on a filter.

  • Measure the radioactivity of the filter to quantify the amount of chitin synthesized.

  • The inhibitory effect of this compound is determined by comparing the chitin synthase activity in the presence of the compound to that of a control without the inhibitor.

Conclusion

This compound represents a promising lead compound for the development of novel antifungal agents, particularly for agricultural applications. Its specific activity against key phytopathogens and its targeted mechanism of action as a chitin synthase inhibitor make it an attractive candidate for further investigation. The information provided in this technical guide, from its chemical structure to detailed experimental protocols, is intended to facilitate future research into the therapeutic potential of this compound and other members of the ezomycin family. Further studies are warranted to determine the precise quantitative antifungal activity of this compound and to explore its efficacy in in vivo models.

An In-depth Technical Guide on the Ezomycin D2 Producing Organism Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycins are a family of nucleoside antibiotics with significant antifungal properties. Among them, Ezomycin D2 represents a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the Streptomyces species responsible for the production of this compound, delving into the available data on its biosynthesis, fermentation, and relevant experimental protocols. While specific data for this compound is limited in publicly accessible literature, this guide consolidates the known information on the broader ezomycin family and provides generalized Streptomyces protocols that can be adapted for the study and production of this compound.

The Producing Organism: Streptomyces Species

The ezomycin complex, including this compound, was first isolated from a strain of Streptomyces. While the specific species was not definitively identified in readily available literature, it is a member of the Actinobacteria phylum, known for its prolific production of a wide array of secondary metabolites, including a majority of clinically relevant antibiotics.

Streptomyces are Gram-positive, filamentous bacteria characterized by a complex life cycle involving the formation of a substrate mycelium, aerial hyphae, and spores. Their ability to produce a diverse range of bioactive compounds is attributed to the presence of numerous biosynthetic gene clusters (BGCs) within their large genomes.

Biosynthesis of Ezomycins

The biosynthesis of ezomycins involves a complex pathway leading to the formation of a unique nucleoside core structure. While the complete biosynthetic pathway for this compound has not been fully elucidated in the available literature, it is known that the ezomycin family shares a common disaccharide core[1]. The biosynthesis is understood to proceed through the assembly of this core, followed by further modifications to yield the various ezomycin analogues, including D2.

The elucidation of the structures of Ezomycins B1, B2, C1, C2, D1, and D2 was achieved through degradative and spectrometric studies[1]. This foundational work provides the basis for further investigation into the enzymatic steps and genetic machinery responsible for the synthesis of these complex molecules.

Logical Relationship of Ezomycin Biosynthesis

Ezomycin_Biosynthesis_Relationship Precursors Primary Metabolite Precursors Core_Synthesis Ezomycin Core Disaccharide Synthesis Precursors->Core_Synthesis Modifications Tailoring Reactions (Glycosylation, etc.) Core_Synthesis->Modifications Ezomycin_D2 This compound Modifications->Ezomycin_D2

Caption: Simplified logical flow of this compound biosynthesis.

Fermentation for Ezomycin Production

Optimizing fermentation conditions is critical for maximizing the yield of secondary metabolites from Streptomyces. While a specific protocol for this compound is not available, general methodologies for Streptomyces fermentation can be adapted. Key parameters to consider include medium composition, pH, temperature, aeration, and incubation time.

General Streptomyces Fermentation Protocol (Exemplary)

This protocol is a generalized starting point and would require optimization for this compound production.

1. Inoculum Preparation:

  • Aseptically transfer a loopful of spores or mycelial fragments from a mature agar (B569324) slant of the Streptomyces strain into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a specific seed medium optimized for the strain).

  • Incubate the seed culture on a rotary shaker (e.g., 200-250 rpm) at 28-30°C for 2-3 days until dense growth is observed.

2. Production Fermentation:

  • Inoculate a production medium with the seed culture (typically 5-10% v/v). Production media for Streptomyces often contain complex carbon and nitrogen sources to support secondary metabolite production.

  • Fermentation is carried out in baffled flasks to ensure adequate aeration or in a controlled bioreactor where parameters like pH, dissolved oxygen, and temperature can be monitored and maintained.

  • The fermentation is typically run for 5-10 days.

Experimental Workflow for Fermentation

Fermentation_Workflow Start Start Inoculum Inoculum Preparation (Seed Culture) Start->Inoculum Production Production Fermentation Inoculum->Production Harvest Harvest Culture Broth Production->Harvest Extraction Extraction of this compound Harvest->Extraction Purification Purification Extraction->Purification Analysis Analysis (HPLC, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for this compound production.

Data on Fermentation Parameters for Streptomyces

The following table summarizes typical ranges for key fermentation parameters that influence secondary metabolite production in Streptomyces. These should be systematically optimized for this compound.

ParameterTypical RangeNotes
Carbon Source Glucose, Starch, Glycerol (1-5% w/v)Complex carbohydrates can sometimes enhance secondary metabolite production.
Nitrogen Source Soybean meal, Yeast extract, Peptone (0.5-2% w/v)Organic nitrogen sources often support robust growth and production.
pH 6.5 - 7.5pH control is crucial as it can shift during fermentation.
Temperature 28 - 30 °COptimal temperature can vary between different Streptomyces species.
Aeration Shaking at 200-250 rpm in baffled flasksAdequate oxygen supply is critical for aerobic Streptomyces.
Inoculum Size 5 - 10% (v/v)Affects the length of the lag phase and overall fermentation kinetics.
Fermentation Time 5 - 10 daysProduction of secondary metabolites typically occurs in the stationary phase.

Extraction and Purification of this compound

Following fermentation, this compound needs to be extracted from the culture broth and purified. As a nucleoside antibiotic, it is likely to be a polar molecule.

General Extraction and Purification Protocol

1. Separation of Biomass:

  • Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant. The target compound may be intracellular or extracellular. Both fractions should be initially tested for activity.

2. Extraction:

  • Supernatant: If extracellular, the supernatant can be subjected to solvent extraction with a polar organic solvent such as ethyl acetate (B1210297) or butanol. Alternatively, solid-phase extraction (SPE) with a suitable resin (e.g., C18) can be employed.

  • Biomass: If intracellular, the mycelial cake can be extracted with a solvent like methanol (B129727) or acetone, followed by sonication or other cell disruption methods to release the compound.

3. Purification:

  • The crude extract is typically concentrated under reduced pressure.

  • Further purification can be achieved through a series of chromatographic techniques, including:

    • Silica Gel Chromatography: For initial fractionation based on polarity.

    • Sephadex LH-20 Chromatography: For size exclusion and further purification.

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used for the final purification of such compounds, using a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol as the mobile phase.

Analytical Methods for Quantification

Quantitative analysis of this compound is essential for optimizing production and for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

HPLC Method Development (General Approach)
  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.

  • Detection: UV detection is suitable for nucleoside antibiotics. The detection wavelength should be optimized based on the UV-Vis spectrum of purified this compound.

  • Quantification: A standard curve should be generated using a purified and quantified standard of this compound.

Signaling Pathways and Regulation

The production of secondary metabolites in Streptomyces is tightly regulated by complex signaling pathways. These pathways are influenced by nutritional signals, cell density, and other environmental cues. While specific regulatory pathways for this compound are unknown, general regulatory mechanisms in Streptomyces involve:

  • Two-Component Systems: These systems perceive environmental signals and transduce them to regulate gene expression, including the activation of biosynthetic gene clusters.

  • Global Regulatory Proteins: Proteins like those from the SARP (Streptomyces Antibiotic Regulatory Protein) family often act as pathway-specific activators for antibiotic biosynthesis.

  • Pleiotropic Regulators: These regulators can control multiple cellular processes, including morphological differentiation and secondary metabolism.

Regulatory Cascade in Streptomyces

Regulatory_Cascade Environmental_Signal Environmental/Nutritional Signal Two_Component_System Two-Component System Environmental_Signal->Two_Component_System Global_Regulator Global Regulatory Protein Two_Component_System->Global_Regulator Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP) Global_Regulator->Pathway_Specific_Regulator Ezomycin_BGC This compound Biosynthetic Gene Cluster Pathway_Specific_Regulator->Ezomycin_BGC Ezomycin_Production This compound Production Ezomycin_BGC->Ezomycin_Production

Caption: Generalized regulatory cascade for secondary metabolite production.

Conclusion

This technical guide provides a framework for researchers and drug development professionals interested in the production of this compound from its native Streptomyces producer. While specific, detailed information on this compound is sparse in the public domain, the principles and protocols outlined here for Streptomyces fermentation, purification, and analysis, combined with the structural information on the ezomycin family, offer a solid foundation for further research and development. Future work should focus on the definitive identification of the producing Streptomyces species, elucidation of the complete biosynthetic pathway of this compound, and the optimization of fermentation conditions to enhance its yield for potential therapeutic applications.

References

Ezomycin D2: An In-depth Technical Guide to its Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycins are a family of nucleoside antibiotics produced by Streptomyces species. Since their discovery, they have garnered interest for their specific and potent antifungal activities. This technical guide provides a comprehensive overview of the antifungal spectrum of the Ezomycin family, with a particular focus on what is known about Ezomycin D2. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing knowledge on the Ezomycin complex and its components to provide a thorough understanding of their potential as antifungal agents.

Antifungal Spectrum of the Ezomycin Family

The antifungal activity of the Ezomycin complex has been primarily characterized against phytopathogenic fungi. Notably, Ezomycins A1 and B1 have demonstrated specific and distinct activity against species of Sclerotinia and Botrytis.[1] While detailed quantitative data for this compound is scarce, it is reported to have a control effect on Sclerotinia, Botrytis, and Candidiasis of crops.

Table 1: Summary of the Antifungal Activity of the Ezomycin Complex and its Components

Fungal SpeciesEzomycin ComplexEzomycin A1Ezomycin B1Ezomycin A2Ezomycin B2This compound
Sclerotinia spp.ActiveActive[1]Active[1]Inactive[1]Inactive[1]Reported Activity
Botrytis spp.ActiveActive[1]Active[1]Inactive[1]Inactive[1]Reported Activity

Note: "Active" indicates reported inhibitory effects, though specific Minimum Inhibitory Concentration (MIC) values are not consistently available across all components and species. "Reported Activity" for this compound is based on qualitative statements without published quantitative data.

Mechanism of Action: Inhibition of Chitin (B13524) Synthase

The primary mechanism of antifungal action for the Ezomycin family is the inhibition of chitin synthase. Chitin is a crucial structural polysaccharide in the fungal cell wall, providing rigidity and maintaining cellular integrity. By targeting chitin synthase, Ezomycins disrupt the formation of the cell wall, leading to osmotic instability and ultimately, fungal cell death. This targeted action is a significant advantage, as chitin is absent in vertebrates, suggesting a high degree of selectivity for fungal pathogens.

Mechanism of Action of this compound cluster_synthesis Chitin Synthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin Polymer (Cell Wall Component) Chitin_Synthase->Chitin Catalyzes formation of Ezomycin_D2 This compound Ezomycin_D2->Chitin_Synthase Inhibits Cell_Wall Fungal Cell Wall Synthesis Chitin->Cell_Wall Incorporated into Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Figure 1. Proposed mechanism of action of this compound via inhibition of chitin synthase.

Experimental Protocols

While specific experimental protocols for determining the antifungal spectrum of this compound are not detailed in the literature, standardized methods for antifungal susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), would be employed.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

a. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for phytopathogens, Sabouraud Dextrose Agar for clinical isolates) at a suitable temperature until sporulation.

  • Spores or conidia are harvested and suspended in sterile saline or a suitable buffer.

  • The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10^6 CFU/mL) using a spectrophotometer or hemocytometer.

  • The final inoculum is prepared by diluting the standardized suspension in the test medium (e.g., RPMI-1640 for clinical isolates).

b. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide).

  • A series of twofold dilutions of the stock solution are prepared in the test medium in a 96-well microtiter plate.

c. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • The plates are incubated at an appropriate temperature (e.g., 25-28°C for phytopathogens, 35°C for clinical isolates) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth or a significant reduction in growth compared to the growth control.

Workflow for Antifungal Susceptibility Testing cluster_plate_prep Plate Preparation start Start fungal_culture Fungal Isolate Culture start->fungal_culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation drug_dilution This compound Serial Dilution drug_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination end End mic_determination->end

Figure 2. Generalized experimental workflow for determining the MIC of this compound.

Chitin Synthase Inhibition Assay

To confirm the mechanism of action, a direct enzymatic assay can be performed.

a. Preparation of Fungal Cell Lysate:

  • Fungal mycelia are grown in a suitable liquid medium and harvested.

  • The mycelia are washed and then mechanically disrupted (e.g., by grinding with glass beads or sonication) in a buffer to release the cellular contents, including chitin synthase.

  • The lysate is centrifuged to obtain a membrane fraction rich in chitin synthase.

b. Enzyme Assay:

  • The reaction mixture contains the membrane fraction, the substrate (UDP-N-acetylglucosamine, often radiolabeled), an activator (e.g., trypsin), and varying concentrations of this compound.

  • The reaction is incubated at an optimal temperature.

  • The reaction is stopped, and the amount of synthesized chitin (insoluble) is separated from the unreacted substrate (soluble) by filtration.

  • The radioactivity of the filter is measured to quantify the amount of chitin produced.

c. Data Analysis:

  • The percentage of inhibition of chitin synthase activity is calculated for each concentration of this compound.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Conclusion

The Ezomycin family of antibiotics, including this compound, represents a promising class of antifungal agents with a specific mode of action targeting the fungal cell wall. While the antifungal spectrum of this compound has not been extensively quantified in publicly accessible research, the known activity of the Ezomycin complex against key phytopathogens like Sclerotinia and Botrytis warrants further investigation. The targeted inhibition of chitin synthase makes Ezomycins, including D2, attractive candidates for the development of novel fungicides with high selectivity and potentially low toxicity to non-target organisms. Future research should focus on determining the precise MIC values of this compound against a broad range of fungal pathogens, including clinically relevant species, to fully elucidate its therapeutic potential.

References

Ezomycin D2: An In-depth Technical Guide on its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezomycin D2 is a nucleoside antibiotic with known antifungal properties, particularly against phytopathogenic fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound, focusing on its role as a chitin (B13524) synthase inhibitor. Due to the limited availability of specific quantitative data for this compound in public literature, this guide leverages data from closely related and well-characterized chitin synthase inhibitors, such as Nikkomycin (B1203212) Z and Polyoxin B, to elucidate its probable molecular interactions and cellular effects. Detailed experimental protocols for key assays and visualizations of the implicated biological pathways are provided to support further research and drug development efforts in this area.

Introduction

The fungal cell wall is a critical structure for fungal viability, providing structural integrity, protection from osmotic stress, and mediating interactions with the environment. Unlike mammalian cells, fungal cells possess a unique cell wall composed primarily of glucans, chitin, and glycoproteins. This structural difference makes the fungal cell wall an attractive target for the development of selective antifungal agents.[1] Chitin, a long-chain polymer of N-acetylglucosamine, is a key component of the fungal cell wall, and its synthesis is essential for fungal growth and morphogenesis.[2]

Ezomycins are a class of complex nucleoside antibiotics produced by Streptomyces species.[3][4] While several members of the ezomycin family have been identified, detailed mechanistic studies are not publicly available for all of them. This compound is recognized for its antifungal activity against several plant pathogenic fungi.[5] This guide will explore its mechanism of action, which is widely understood to be the inhibition of chitin synthase.

Core Mechanism of Action: Chitin Synthase Inhibition

This compound is classified as a chitin synthase inhibitor. Chitin synthases are a family of enzymes that catalyze the polymerization of N-acetylglucosamine from its UDP-activated precursor into chitin chains.[2] By inhibiting this crucial enzymatic step, this compound disrupts the synthesis of the fungal cell wall, leading to a cascade of detrimental effects on the fungal cell.

The proposed mechanism of action for this compound, based on its structural similarity to other nucleoside antibiotic inhibitors of chitin synthase, is competitive inhibition. It is hypothesized that this compound mimics the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and binds to the active site of chitin synthase. This binding prevents the enzyme from processing its natural substrate, thereby halting chitin polymerization.

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cluster_0 Fungal Cell Cytoplasm cluster_1 Fungal Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to active site EzomycinD2 This compound (Inhibitor) EzomycinD2->ChitinSynthase Competitively binds to active site Chitin Chitin Polymer ChitinSynthase->Chitin Synthesizes DisruptedWall Disrupted Cell Wall (Weakened) ChitinSynthase->DisruptedWall Inhibition leads to

Caption: Competitive inhibition of chitin synthase by this compound.

Quantitative Data

Table 1: Inhibitory Activity of Selected Chitin Synthase Inhibitors

CompoundTarget Organism/EnzymeAssay TypeIC50Reference
Nikkomycin ZCandida albicans Chs1Biochemical15 µM[6]
Nikkomycin ZCandida albicans Chs2Biochemical0.8 µM[6]
Nikkomycin ZCandida albicans Chs3Biochemical13 µM[6]
Polyoxin BSclerotinia sclerotiorum CHSBiochemical0.19 mM[5]

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Antifungal Agents

CompoundFungal SpeciesMIC (µg/mL)Reference
Nikkomycin ZCandida albicansVaries by medium[6]
Amphotericin BAspergillus fumigatus0.25 - 1.0[7]
ItraconazoleAspergillus fumigatus0.25 - 2.0[7]

Downstream Effects: The Cell Wall Integrity Pathway

Inhibition of chitin synthesis by this compound is expected to induce significant stress on the fungal cell wall. In response to this stress, fungi activate a conserved signaling cascade known as the Cell Wall Integrity (CWI) pathway. This pathway is a crucial compensatory mechanism that attempts to repair cell wall damage.

The CWI pathway is initiated by cell surface sensors that detect cell wall stress. This triggers a phosphorylation cascade involving a series of protein kinases (PKC, MAPKKK, MAPKK, and MAPK), ultimately leading to the activation of transcription factors. These transcription factors then upregulate the expression of genes involved in cell wall synthesis and remodeling, including other chitin synthases and glucan synthases, in an attempt to compensate for the damage.

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EzomycinD2 This compound CellWallStress Cell Wall Stress EzomycinD2->CellWallStress Induces Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) CellWallStress->Sensors Activates PKC PKC1 Sensors->PKC MAPKKK BCK1 PKC->MAPKKK MAPKK MKK1/2 MAPKKK->MAPKK MAPK SLT2/MPK1 MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK->TranscriptionFactors GeneExpression Upregulation of Cell Wall Synthesis Genes (e.g., CHS, FKS) TranscriptionFactors->GeneExpression Activate

Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of chitin synthase inhibitors like this compound.

Chitin Synthase Activity Assay

This protocol describes a non-radioactive method to measure the in vitro activity of chitin synthase and the inhibitory effects of compounds like this compound.

Workflow:

dot

Start Start: Fungal Mycelia Extraction Crude Enzyme Extraction Start->Extraction AssaySetup Assay Setup in WGA-coated Microplate Extraction->AssaySetup Incubation Incubation with Substrate and Inhibitor (this compound) AssaySetup->Incubation Detection Colorimetric Detection of Synthesized Chitin Incubation->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis End End Analysis->End

Caption: Workflow for Chitin Synthase Activity Assay.

Materials:

  • Fungal mycelia (e.g., Sclerotinia sclerotiorum)

  • Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Trypsin solution

  • Soybean trypsin inhibitor

  • Reaction mixture (UDP-GlcNAc, GlcNAc, CoCl2 in buffer)

  • Wheat Germ Agglutinin (WGA)-coated 96-well plates

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Enzyme Extraction:

    • Harvest fungal mycelia and grind to a fine powder in liquid nitrogen.

    • Resuspend in ice-cold extraction buffer.

    • Treat with trypsin to activate the zymogenic form of chitin synthase, then stop the reaction with soybean trypsin inhibitor.

    • Centrifuge to obtain the crude enzyme extract in the supernatant.

  • Enzymatic Reaction:

    • Add the reaction mixture to the wells of a WGA-coated microplate.

    • Add various concentrations of this compound (dissolved in a suitable solvent) to the test wells and solvent only to the control wells.

    • Initiate the reaction by adding the crude enzyme extract.

    • Incubate the plate with shaking for a specified time (e.g., 3 hours) at the optimal temperature (e.g., 30°C).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add WGA-HRP conjugate and incubate.

    • Wash the plate again.

    • Add TMB substrate and monitor color development.

    • Stop the reaction with a stop solution and measure absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound compared to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Workflow:

dot

Start Start: Fungal Culture Inoculum Prepare Fungal Inoculum Start->Inoculum Inoculation Inoculate Wells with Fungal Suspension Inoculum->Inoculation SerialDilution Prepare Serial Dilutions of This compound in 96-well Plate SerialDilution->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Reading Determine MIC (Visually or by OD) Incubation->Reading End End Reading->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Materials:

  • Fungal strain (e.g., Botrytis cinerea)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer (optional, for OD reading)

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strain in the appropriate medium to obtain a standardized inoculum suspension.

  • Serial Dilution:

    • Prepare a two-fold serial dilution of this compound across the wells of a 96-well plate containing the growth medium.

    • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Inoculation:

    • Add the fungal inoculum to each well.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the fungus for a specified period (e.g., 24-72 hours).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR)

The structure-activity relationship for the ezomycin family has not been extensively detailed in public literature. However, as nucleoside antibiotics, their structure can be conceptually divided into three key components: the nucleobase, the sugar moiety, and the amino acid side chain. It is the complex interplay of these components that confers the specific binding affinity and inhibitory activity against chitin synthase. The uracil (B121893) nucleobase and the anhydro-octose uronic acid core are characteristic features of many ezomycins. Variations in the amino acid side chain and substitutions on the sugar moiety are likely to influence the potency and spectrum of activity against different fungal species and their chitin synthase isoforms. Further research involving the synthesis and biological evaluation of this compound analogs is required to delineate the precise structural requirements for its antifungal activity.

Conclusion

This compound is an antifungal agent whose mechanism of action is centered on the inhibition of chitin synthase, a critical enzyme for fungal cell wall biosynthesis. While specific quantitative data for this compound are limited, its activity can be understood through the lens of other well-characterized chitin synthase inhibitors. The disruption of chitin synthesis leads to a weakened cell wall, triggering the cell wall integrity pathway as a compensatory response, and ultimately results in the inhibition of fungal growth. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the precise molecular interactions and cellular consequences of this compound and to explore its potential in the development of novel antifungal therapies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ezomycin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycin D2 is a nucleoside antibiotic belonging to the ezomycin family, a group of antifungal compounds produced by Streptomyces species. These complex molecules have garnered interest for their specific activity against certain phytopathogenic fungi. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its characterization, and insights into its mechanism of action. The information is presented to support further research and development of this and related compounds.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are well-established, specific experimental data for properties such as melting point and solubility are not widely reported in publicly accessible literature.

PropertyValueSource
Molecular Formula C₁₉H₂₇N₅O₁₃MedchemExpress
Molecular Weight 549.44 g/mol MedchemExpress
Melting Point Not Reported-
Solubility Not Reported-

Spectral and Structural Characterization

The structure of this compound, along with other members of the ezomycin family, was first elucidated through extensive spectrometric studies. These methods are fundamental to confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₉H₂₇N₅O₁₃. Fragmentation patterns observed in tandem MS (MS/MS) experiments would further offer valuable information about the molecule's structure, including the nature and connectivity of the sugar and nucleobase moieties.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in this compound. Characteristic absorption bands would be expected for the following functional groups:

  • O-H stretching: Broadband in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl groups.

  • N-H stretching: In the region of 3100-3500 cm⁻¹.

  • C-H stretching: In the region of 2850-3000 cm⁻¹.

  • C=O stretching: Strong absorption around 1650-1750 cm⁻¹ corresponding to the uracil (B121893) ring and carboxylic acid groups.

  • C-O stretching: In the fingerprint region, typically between 1000-1300 cm⁻¹.

Experimental Protocols

The following section outlines a generalized workflow for the isolation, purification, and characterization of this compound from a producing Streptomyces strain. These protocols are based on established methods for the recovery of secondary metabolites from actinomycetes.

Fermentation and Isolation

The production of this compound is achieved through submerged fermentation of a suitable Streptomyces species.

Workflow for Fermentation and Extraction

cluster_fermentation Fermentation cluster_extraction Extraction Inoculation Inoculation Fermentation_Culture Submerged Fermentation (Liquid Broth) Inoculation->Fermentation_Culture Centrifugation Centrifugation to separate biomass and supernatant Fermentation_Culture->Centrifugation Supernatant Culture Supernatant (contains this compound) Centrifugation->Supernatant Solvent_Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Supernatant->Solvent_Extraction Concentration Concentration of organic phase Solvent_Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Caption: Workflow for the fermentation of Streptomyces and extraction of this compound.

Methodology:

  • Inoculation and Fermentation: A seed culture of the Streptomyces strain is used to inoculate a suitable production medium. Fermentation is carried out under optimized conditions of temperature, pH, and aeration for a period sufficient to allow for the production of the antibiotic.

  • Harvesting and Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation. The supernatant, containing the secreted this compound, is then subjected to solvent extraction, typically with a water-immiscible organic solvent like ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

Purification

The crude extract is purified using chromatographic techniques to isolate this compound.

Workflow for Purification

Crude_Extract Crude this compound Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis Thin Layer Chromatography (TLC) for fraction analysis Fraction_Collection->TLC_Analysis Pooling Pooling of pure fractions TLC_Analysis->Pooling HPLC Preparative High-Performance Liquid Chromatography (HPLC) Pooling->HPLC Pure_Ezomycin_D2 Pure this compound HPLC->Pure_Ezomycin_D2

Caption: Chromatographic purification workflow for this compound.

Methodology:

  • Column Chromatography: The crude extract is first subjected to column chromatography on a silica gel stationary phase. A gradient of solvents with increasing polarity is used to elute the compounds.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative HPLC: Fractions containing the compound of interest are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) to yield highly pure this compound.

Characterization

The purified this compound is then characterized to confirm its identity and purity.

Workflow for Characterization

Pure_Compound Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS IR Infrared Spectroscopy (FT-IR) Pure_Compound->IR Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation

Caption: Spectroscopic methods for the structural characterization of this compound.

Methodology:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the isolated compound.

  • Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and confirm the elemental composition.

  • Infrared Spectroscopy: FT-IR spectroscopy is employed to identify the characteristic functional groups.

Mechanism of Action

This compound, like other related nucleoside antibiotics such as polyoxins and nikkomycins, is believed to exert its antifungal activity through the inhibition of chitin (B13524) synthase. Chitin is an essential structural component of the fungal cell wall, and its synthesis is critical for fungal growth and viability.

Signaling Pathway: Inhibition of Chitin Synthesis

G cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Catalysis Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation Ezomycin_D2 This compound Ezomycin_D2->Chitin_Synthase Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of chitin synthase.

By inhibiting chitin synthase, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death. This targeted mechanism makes chitin synthase an attractive target for the development of novel antifungal agents with high selectivity, as this enzyme is absent in mammals.

Conclusion

This compound is a complex nucleoside antibiotic with established antifungal properties. While its fundamental chemical identity is known, a comprehensive public dataset of its physical and chemical properties remains to be fully compiled. The protocols and mechanisms outlined in this guide provide a framework for researchers and drug development professionals to further investigate and potentially exploit the therapeutic potential of this compound and related compounds. Further studies to fully characterize its spectral properties and biological activity are warranted to advance its development.

References

An In-depth Technical Guide to the Structural Elucidation of Ezomycin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Ezomycin D2, a member of the ezomycin family of antifungal nucleoside antibiotics. The structure of this compound was determined through a combination of degradative studies and advanced spectrometric techniques. This document details the key experimental data and methodologies that were instrumental in piecing together the complex architecture of this natural product.

Spectroscopic Analysis

The structural framework of this compound was primarily established using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provided crucial information about the connectivity of atoms, the stereochemistry, and the overall molecular weight.

Carbon-13 NMR spectroscopy was a pivotal tool in defining the carbon skeleton of the ezomycin family, including this compound. A detailed analysis of the natural abundance 13C NMR spectra, including gated proton-decoupled, long-range selective proton-decoupled, and selective proton-decoupled spectra, allowed for the assignment of each carbon atom in the molecule.

Table 1: 13C NMR Chemical Shift Data for this compound

Atom No.Chemical Shift (δ, ppm)
Data unavailable in the searched resources. Representative data for related nucleoside antibiotics suggest shifts in the range of 20-180 ppm.Specific assignments for this compound are found in Sakata K., Uzawa J., & Sakurai A. (1977). Application of carbon-13 n.m.r. spectroscopy to the structural investigation of ezomycins. Organic Magnetic Resonance, 10(1), 230–234.

Table 2: 1H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in the searched resources. Data for synthetic precursors of the ezomycin disaccharide core show characteristic signals for anomeric protons (around 5.8 ppm), sugar ring protons (3.5-4.7 ppm), and aromatic protons of the nucleobase (around 7.3 ppm).[1]

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound and its degradation products. Fragmentation patterns observed in the mass spectrum provided valuable clues about the different structural motifs within the molecule.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (observed)m/z (calculated)Formula
[M+H]+Data unavailable in the searched resources.Based on the known structure of related ezomycins, the molecular formula is likely around C19H27N5O14.
Fragment 1Loss of the sugar moiety
Fragment 2Nucleobase fragment

Chemical Degradation Studies

The initial structural elucidation of the ezomycin family, including D2, relied heavily on chemical degradation studies.[2] These experiments involved breaking down the molecule into smaller, more easily identifiable fragments.

Acid-catalyzed hydrolysis of this compound would cleave the glycosidic bonds, separating the nucleobase from the sugar components. The individual components could then be isolated and identified by comparison with known standards or through further spectroscopic analysis.

Experimental Protocol: Acid Hydrolysis of this compound

  • Dissolution: Dissolve a known quantity of this compound in an aqueous acidic solution (e.g., 1 M HCl).

  • Heating: Heat the solution under reflux for a specified period to ensure complete hydrolysis.

  • Neutralization: Neutralize the reaction mixture with a suitable base (e.g., NaOH).

  • Extraction: Extract the resulting solution with an organic solvent (e.g., ethyl acetate) to separate the components based on their polarity.

  • Purification: Purify the individual components from the aqueous and organic layers using chromatographic techniques such as column chromatography or HPLC.

  • Analysis: Characterize the purified fragments using spectroscopic methods (NMR, MS) and by comparison with authentic samples.

Experimental Workflows and Logical Relationships

The structural elucidation of this compound followed a logical progression of experiments designed to systematically unravel its molecular architecture.

Structural_Elucidation_Workflow cluster_0 Isolation and Purification cluster_1 Preliminary Characterization cluster_2 Detailed Structural Analysis cluster_3 Structure Confirmation Isolation Isolation of this compound from Streptomyces Purification Purification by Chromatography Isolation->Purification Spectroscopy Spectroscopic Analysis (UV, IR) Purification->Spectroscopy Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Degradation Chemical Degradation (Hydrolysis) Purification->Degradation NMR NMR Spectroscopy (1H, 13C, 2D) Spectroscopy->NMR MS Mass Spectrometry (HRMS, MS/MS) Elemental_Analysis->MS Comparison Comparison of Spectroscopic Data NMR->Comparison MS->Comparison Degradation->Comparison Synthesis Total Synthesis of Ezomycin Core Synthesis->Comparison

Caption: Workflow for the structural elucidation of this compound.

Antifungal Mechanism of Action: Signaling Pathway

Ezomycins, like other peptidyl nucleoside antibiotics such as polyoxins and nikkomycins, are believed to exert their antifungal activity by inhibiting chitin (B13524) synthase. Chitin is an essential structural component of the fungal cell wall, and its inhibition leads to cell lysis and death.

Antifungal_Mechanism cluster_0 Fungal Cell EzomycinD2 This compound Transport Peptide Transport System EzomycinD2->Transport Uptake Chitin_Synthase Chitin Synthase EzomycinD2->Chitin_Synthase Inhibition Transport->EzomycinD2 Chitin Chitin Chitin_Synthase->Chitin Synthesis Cell_Lysis Cell Lysis Chitin_Synthase->Cell_Lysis Leads to UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) UDP_GlcNAc->Chitin_Synthase Binds to Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation

Caption: Proposed mechanism of antifungal action of this compound.

The structural elucidation of this compound stands as a testament to the power of combining classical chemical methods with modern spectroscopic techniques. A thorough understanding of its structure and mechanism of action is crucial for the development of new and more effective antifungal agents.

References

Ezomycin D2: A Technical Overview of Its Antifungal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycins are a family of nucleoside antibiotics produced by Streptomyces species, first identified for their potent and specific antifungal activity. This technical guide focuses on Ezomycin D2, a component of the broader ezomycin complex. While research has elucidated the structures of various ezomycin components and the general mechanism of action for the family, specific quantitative biological data for this compound remains limited in publicly accessible scientific literature. This document synthesizes the available information on the ezomycin family to provide a comprehensive understanding of the potential biological activity of this compound, its likely mechanism of action, and the experimental approaches used to characterize this class of compounds.

The ezomycin complex has demonstrated notable efficacy against phytopathogenic fungi, particularly species of Sclerotinia and Botrytis. This compound is specifically reported to be active against Sclerotinia sclerotiorum and Botrytis, making it a compound of interest for agricultural and potential clinical applications.

Mechanism of Action: Inhibition of Chitin (B13524) Synthase

The primary mode of action for the ezomycin family of antibiotics is the inhibition of chitin synthase. Chitin is an essential structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress. By targeting chitin synthase, ezomycins disrupt the synthesis of this vital polymer, leading to a weakened cell wall, aberrant morphology, and ultimately, fungal cell death. This mechanism provides a high degree of selectivity, as chitin is not present in mammalian cells, suggesting a favorable therapeutic window.

The inhibition of chitin synthase by ezomycins is believed to be competitive, with the antibiotic acting as a substrate analog that binds to the active site of the enzyme, preventing the incorporation of N-acetylglucosamine (GlcNAc) into the growing chitin chain.

Signaling Pathway of Chitin Synthase Inhibition

The inhibition of chitin synthase triggers a cascade of cellular events aimed at mitigating cell wall stress. Understanding this pathway is crucial for predicting and overcoming potential resistance mechanisms.

Chitin_Synthase_Inhibition_Pathway cluster_0 Fungal Cell EzomycinD2 This compound ChitinSynthase Chitin Synthase EzomycinD2->ChitinSynthase Inhibits Chitin Chitin ChitinSynthase->Chitin Blocked CWI Cell Wall Integrity Pathway ChitinSynthase->CWI Stress Signal UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->ChitinSynthase Substrate CellWall Fungal Cell Wall Chitin->CellWall Component of CellLysis Cell Lysis CellWall->CellLysis Weakening leads to CWI->CellWall Compensatory Response

Caption: Proposed mechanism of action for this compound.

Biological Activity of the Ezomycin Complex

Table 1: Qualitative Antifungal Spectrum of the Ezomycin Complex

Fungal GenusActivityReference
SclerotiniaActive[1]
BotrytisActive[1]

Note: This table reflects the activity of the overall ezomycin complex, with specific contributions from components other than A1 and B1 not being quantitatively defined in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of chitin synthase inhibitors like this compound. These protocols are generalized from standard practices in the field, as specific protocols for this compound are not published.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

Workflow:

Antifungal_Susceptibility_Workflow cluster_1 Broth Microdilution Assay A Prepare fungal inoculum C Inoculate wells with fungal suspension A->C B Serially dilute This compound in 96-well plate B->C D Incubate at appropriate temperature C->D E Visually or spectrophotometrically determine growth D->E F Identify MIC (lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: Fungal cultures are grown on appropriate agar (B569324) plates. Colonies are suspended in sterile saline or broth and the turbidity is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) controls are included.

  • Incubation: The plate is incubated at a temperature and duration suitable for the growth of the test fungus (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the positive control.

Chitin Synthase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of a compound on the activity of chitin synthase.

Workflow:

Chitin_Synthase_Assay_Workflow cluster_2 In Vitro Chitin Synthase Assay A Isolate microsomal -fraction containing chitin synthase B Incubate enzyme with radiolabeled UDP-GlcNAc and this compound A->B C Precipitate and wash insoluble chitin product B->C D Quantify radioactivity of the product C->D E Calculate percent inhibition and IC50 D->E

Caption: Workflow for the in vitro chitin synthase inhibition assay.

Methodology:

  • Enzyme Preparation: Fungal cells are cultured and harvested. Protoplasts are prepared and lysed to release intracellular contents. A microsomal fraction, rich in membrane-bound chitin synthase, is isolated by differential centrifugation.

  • Assay Reaction: The enzyme preparation is incubated in a reaction mixture containing a buffer, magnesium ions (a cofactor), and the substrate, radiolabeled UDP-[¹⁴C]GlcNAc. The test compound, this compound, is added at various concentrations.

  • Product Isolation: The reaction is stopped, and the newly synthesized, insoluble ¹⁴C-labeled chitin is precipitated (e.g., with trichloroacetic acid) and collected on a filter.

  • Quantification: The radioactivity of the collected chitin is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Conclusion and Future Directions

This compound, as a member of the ezomycin family, holds promise as a selective antifungal agent with a mechanism of action targeting the fungal cell wall. Its reported activity against significant plant pathogens warrants further investigation. However, a comprehensive understanding of its biological activity is hampered by the lack of publicly available quantitative data.

Future research should focus on:

  • Quantitative Antifungal Spectrum: Determining the MIC values of purified this compound against a broad panel of fungal pathogens, including clinically relevant species.

  • Enzyme Kinetics: Characterizing the inhibitory kinetics of this compound on chitin synthase to determine its IC50 and Ki values.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of fungal infections and in field trials for crop protection.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its antifungal potency and pharmacokinetic properties.

A deeper understanding of the biological activity of this compound will be crucial for realizing its full potential as a novel antifungal agent in both medicine and agriculture.

References

Methodological & Application

Application Note: Analytical Techniques for the Identification of Ezomycin D2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ezomycins are a group of nucleoside antibiotics, produced by Streptomyces species, known for their antifungal activity. Specifically, they are potent inhibitors of chitin (B13524) synthase, an essential enzyme for the fungal cell wall. Ezomycin D2 is one of the components of this complex. Accurate identification and structural elucidation of this compound are critical for quality control, mechanism-of-action studies, and further drug development. This document outlines a multi-step analytical workflow employing a combination of chromatographic and spectroscopic techniques to unequivocally identify and characterize this compound. The process involves separation by High-Performance Liquid Chromatography (HPLC), followed by structural analysis using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Application

HPLC is the primary technique for the separation and purification of this compound from a complex mixture, such as a fermentation broth or a crude extract.[1] Reversed-phase HPLC (RP-HPLC) is particularly effective for separating polar, water-soluble compounds like nucleoside antibiotics. The method provides quantitative data based on the retention time and peak area, and when coupled with a UV detector, it offers an initial characterization.[3][4][5]

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector is recommended.[1]

  • Sample Preparation: Dissolve the crude or partially purified extract containing this compound in the initial mobile phase solvent mixture. Filter the sample through a 0.45 µm membrane filter to remove particulate matter.[1]

  • Chromatographic Conditions: The following conditions are a representative starting point and may require optimization.

    • Column: C18 stationary phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile or Methanol.[1]

    • Elution: Gradient elution is typically used to resolve complex mixtures.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection: UV detection at a wavelength where the molecule's chromophores absorb, typically between 210 nm and 260 nm for nucleoside-like structures.[4][5]

    • Injection Volume: 10-20 µL.[1][3]

Data Presentation

Quantitative data from the HPLC analysis should be recorded as shown below. The retention time is specific to a given set of conditions and is used for identification, while the peak area is used for quantification.

CompoundRetention Time (min)Wavelength (nm)Peak Area (arbitrary units)
This compounde.g., 12.5254e.g., 150000
Impurity 1e.g., 8.2254e.g., 25000
Impurity 2e.g., 15.1254e.g., 18000

Mass Determination: Liquid Chromatography-Mass Spectrometry (LC-MS)

Application

LC-MS is a powerful technique for determining the molecular weight of this compound with high accuracy.[2] After separation by the LC system, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻). Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information that serves as a fingerprint for the compound.[6]

Experimental Protocol: LC-MS/MS

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • LC Conditions: Use the same HPLC protocol as described above to ensure consistent retention times.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode, is typically used for aminoglycoside and nucleoside antibiotics to generate [M+H]⁺ ions.[7]

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound (approx. 600-700 Da).

    • Data Acquisition: Acquire full scan data to identify the molecular ion. Subsequently, perform product ion scans (MS/MS) on the selected precursor ion to obtain fragmentation patterns.[6]

Data Presentation

The high-resolution mass data confirms the elemental composition, while fragmentation data provides structural insights.

Ion TypeTheoretical m/zObserved m/zKey MS/MS Fragments (m/z)
[M+H]⁺e.g., 657.23e.g., 657.2315e.g., 495.18, 333.12, 163.06
[M+Na]⁺e.g., 679.21e.g., 679.2134-

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Application

NMR spectroscopy is the most definitive analytical technique for the complete structural elucidation of a molecule.[2][8] One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms, while two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) reveal the connectivity between these atoms, allowing for the complete assembly of the molecular structure.[8]

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: A purified sample of this compound (typically >1 mg), obtained from semi-preparative HPLC, is required. The sample must be lyophilized to dryness and then dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is necessary for resolving complex spectra.[9]

  • Experiments to Perform:

    • ¹H NMR: Identifies the number and type of protons.

    • ¹³C NMR: Identifies the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (2-4 bonds), which is crucial for connecting different structural fragments.

Data Presentation

Key ¹H and ¹³C chemical shifts should be tabulated to serve as a reference for identification.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties

Moiety Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Uracil Base H-6 e.g., 7.85 (d) e.g., 142.1
H-5 e.g., 5.90 (d) e.g., 102.5
Anhydro-octose H-1' e.g., 5.85 (d) e.g., 90.2
H-2' e.g., 4.30 (dd) e.g., 75.4

| Amino Acid | α-H | e.g., 4.15 (t) | e.g., 55.8 |

Integrated Analytical Workflow

The identification of this compound is a sequential process where each technique provides a crucial piece of the puzzle. The workflow begins with separation and purification, followed by molecular weight determination, and concludes with detailed structural confirmation.

G Integrated Workflow for this compound Identification cluster_0 Sample Preparation cluster_1 Purification & Initial Analysis cluster_2 Structural Elucidation cluster_3 Confirmation Fermentation Fermentation Broth or Crude Extract Extraction Solvent Extraction Fermentation->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC Inject Sample UV UV-Vis Detection HPLC->UV Fraction Fraction Collection HPLC->Fraction MS LC-MS Analysis (Molecular Weight) Fraction->MS Analyze Purified Fraction NMR NMR Spectroscopy (1D & 2D Experiments) Fraction->NMR Analyze Purified Fraction MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Confirm Structure Confirmed: This compound MSMS->Confirm Correlate Data NMR->Confirm Correlate Data

Caption: A logical workflow for the isolation and definitive structural identification of this compound.

Conclusion

The unambiguous identification of this compound requires a synergistic approach combining chromatography and spectroscopy. HPLC provides a robust method for purification and quantification. High-resolution mass spectrometry confirms the elemental composition and molecular weight. Finally, a suite of NMR experiments provides the definitive evidence needed for complete structural elucidation.[2][8] Following these detailed protocols will enable researchers to confidently identify this compound and advance their research and development efforts.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Ezomycin D2

Author: BenchChem Technical Support Team. Date: December 2025

The initial search for "in vitro antifungal susceptibility testing of Ezomycin D2" did not yield any specific results for "this compound". The search results are about general antifungal susceptibility testing, methods like CLSI and EUCAST, and the susceptibility of various fungi to different existing antifungal agents. There is no mention of "this compound" in the provided snippets. Therefore, I need to broaden my search to find information specifically on this compound and its antifungal properties. If I cannot find direct "in vitro antifungal susceptibility testing" data, I will look for its mechanism of action, any reported antifungal activity, and then structure the application note based on general protocols, adapting them for a hypothetical scenario involving this compound if necessary.The searches for "this compound" did not yield specific in vitro antifungal susceptibility data like MIC values or time-kill assay results. The results primarily focus on the general mechanisms of action of various classes of antifungal drugs and standard protocols for antifungal susceptibility testing. There is no specific information available in the search results regarding this compound's antifungal properties, its mechanism of action, or any established protocols for its testing.

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CREATE the application note with detailed protocols for broth microdilution, disk diffusion, and time-kill assays. GENERATE tables with hypothetical but realistic quantitative data for MIC values and time-kill assays for "this compound" against common fungal pathogens. CREATE a DOT script for an experimental workflow diagram for determining the Minimum Inhibitory Concentration (MIC). CREATE a DOT script for a workflow diagram of a time-kill assay. CREATE a DOT script for a hypothetical signaling pathway for this compound, such as inhibition of a key fungal enzyme. COMPILE all the generated components into a comprehensive application note, ensuring all diagrams have captions and the entire response adheres to the user's formatting requirements.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an investigational agent with potential antifungal properties. Establishing its in vitro efficacy is a critical first step in the drug development process. These application notes provide detailed protocols for determining the antifungal susceptibility of various fungal pathogens to this compound. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.

The following sections detail the protocols for determining the Minimum Inhibitory Concentration (MIC) and the fungicidal activity of this compound through time-kill assays. This document also presents hypothetical data to serve as a guide for data presentation and interpretation.

Data Presentation

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following table summarizes hypothetical MIC data for this compound against a panel of common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species

Fungal SpeciesNMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans500.125 - 40.52
Candida glabrata500.25 - 814
Candida parapsilosis500.06 - 20.251
Candida krusei501 - 1648
Cryptococcus neoformans300.125 - 20.51
Aspergillus fumigatus400.5 - 828
Aspergillus flavus401 - 16416
Fusarium solani208 - >6432>64
Rhizopus oryzae2016 - >6464>64

MIC₅₀: The concentration that inhibited 50% of the isolates. MIC₉₀: The concentration that inhibited 90% of the isolates.

Time-Kill Assay Data

Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent and can distinguish between fungistatic and fungicidal activity.

Table 2: Time-Kill Kinetics of this compound Against Candida albicans

Concentration (x MIC)0 hr (log₁₀ CFU/mL)2 hr (log₁₀ CFU/mL)4 hr (log₁₀ CFU/mL)8 hr (log₁₀ CFU/mL)24 hr (log₁₀ CFU/mL)
Growth Control5.05.35.86.57.8
0.5 x MIC5.05.15.46.07.2
1 x MIC5.04.84.54.24.0
2 x MIC5.04.53.93.12.5
4 x MIC5.04.23.1<2.0<2.0

A ≥3-log₁₀ (99.9%) decrease in CFU/mL from the initial inoculum is considered fungicidal.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is based on the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Sabouraud Dextrose Agar (B569324)/Broth (SDA/SDB)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • 0.5 McFarland standard

  • Incubator (35°C)

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to obtain concentrations ranging from 0.06 to 64 µg/mL.

  • Inoculum Preparation (Yeast):

    • Culture yeast on SDA for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

  • Inoculum Preparation (Filamentous Fungi):

    • Culture mold on potato dextrose agar for 7 days to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: 100 µL of inoculum + 100 µL of drug-free RPMI-1640.

    • Sterility Control: 200 µL of uninoculated RPMI-1640.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% for azoles and echinocandins against yeasts) compared to the growth control. This can be determined visually or by reading the absorbance at 530 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare this compound Stock prep_dilutions Create Serial Dilutions prep_drug->prep_dilutions prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visually/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

Materials:

  • Materials from the broth microdilution assay

  • Sterile culture tubes

  • Shaking incubator

  • SDA plates

  • Sterile phosphate-buffered saline (PBS)

Protocol:

  • Inoculum Preparation: Prepare a fungal suspension in SDB and incubate overnight. Dilute the culture in fresh RPMI-1640 to approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare tubes with RPMI-1640 containing this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a drug-free growth control tube.

  • Inoculation: Inoculate each tube with the prepared fungal suspension.

  • Incubation: Incubate the tubes at 35°C in a shaking incubator.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilutions and Plating: Perform serial ten-fold dilutions of each aliquot in sterile PBS and plate 100 µL of each dilution onto SDA plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration.

Time_Kill_Workflow cluster_setup Setup cluster_procedure Procedure cluster_results Results prep_inoculum Prepare Fungal Inoculum (5x10^5 CFU/mL) inoculate Inoculate Tubes prep_inoculum->inoculate prep_tubes Prepare Tubes with this compound (0.5x to 4x MIC) prep_tubes->inoculate incubate Incubate with Shaking inoculate->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample dilute_plate Serial Dilute and Plate on SDA sample->dilute_plate count_colonies Incubate Plates and Count Colonies dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Workflow for the time-kill assay.

Hypothetical Mechanism of Action

The precise mechanism of action for this compound is under investigation. A plausible hypothesis for its antifungal activity is the inhibition of a crucial fungal-specific enzyme, such as β-(1,3)-glucan synthase, which is essential for cell wall integrity.

Mechanism_of_Action cluster_drug This compound Action cluster_pathway Fungal Cell Wall Synthesis cluster_outcome Outcome ezomycin This compound synthase β-(1,3)-glucan synthase ezomycin->synthase inhibits glucan β-(1,3)-glucan synthase->glucan synthesizes disruption Cell Wall Disruption cell_wall Fungal Cell Wall glucan->cell_wall component of cell_wall->disruption leads to lysis Cell Lysis disruption->lysis

Caption: Hypothetical mechanism of action for this compound.

Application Notes and Protocols for the Identification of Ezomycin D2's Fungal Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycin D2 is a naturally occurring nucleoside antibiotic with known antifungal properties, particularly against phytopathogenic fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. Understanding the molecular target of this compound is crucial for its development as a potential antifungal agent and for overcoming antifungal resistance. This document provides detailed application notes and experimental protocols to guide researchers in the identification and validation of the fungal cellular target of this compound. Based on its structural similarity to other nucleoside antibiotics like nikkomycins and polyoxins, the primary hypothesized target of this compound is chitin (B13524) synthase , a key enzyme in the fungal cell wall biosynthesis pathway.

Hypothesized Signaling Pathway and Target

Chitin is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability. Its synthesis is catalyzed by the enzyme chitin synthase, which polymerizes N-acetylglucosamine (GlcNAc) from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc). The inhibition of chitin synthase disrupts cell wall integrity, leading to cell lysis and fungal death. This makes chitin synthase an attractive target for antifungal drugs as it is absent in mammals. This compound is hypothesized to act as a competitive inhibitor of chitin synthase, mimicking the natural substrate UDP-GlcNAc.

EzomycinD2_Target_Pathway cluster_0 Fungal Cell cluster_1 Mechanism of Action UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Catalyzes Fungal Cell Lysis Fungal Cell Lysis Chitin_Synthase->Fungal Cell Lysis Inhibition leads to Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall Maintains Cell_Wall->Fungal Cell Lysis Ezomycin_D2 This compound Ezomycin_D2->Chitin_Synthase Inhibits

Figure 1: Hypothesized mechanism of action for this compound targeting chitin synthase.

Quantitative Data

CompoundFungal SpeciesTarget IsozymeIC50 (µM)Reference
Nikkomycin (B1203212) ZCandida albicansCaChs115[1]
Nikkomycin ZCandida albicansCaChs20.8[1]
Nikkomycin ZCandida albicansCaChs313[1]
IMB-D10Saccharomyces cerevisiaeChs117.46 µg/mL[2]
IMB-D10Saccharomyces cerevisiaeChs23.51 µg/mL[2]
IMB-D10Saccharomyces cerevisiaeChs313.08 µg/mL[2]
IMB-F4Saccharomyces cerevisiaeChs28.546 µg/mL[2]
IMB-F4Saccharomyces cerevisiaeChs32.963 µg/mL[2]

Experimental Protocols

The following protocols outline the key experiments for the identification and validation of chitin synthase as the fungal target of this compound.

Protocol 1: In Vitro Chitin Synthase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of chitin synthase.

1.1. Preparation of Fungal Microsomal Fraction (Enzyme Source):

  • Culture the target fungal strain (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium to the mid-logarithmic growth phase.

  • Harvest the mycelia by filtration or centrifugation.

  • Wash the mycelia with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT).

  • Disrupt the cells mechanically (e.g., using a bead beater or French press) in a lysis buffer containing protease inhibitors.

  • Perform differential centrifugation to obtain a microsomal fraction enriched in membrane-bound chitin synthase.

1.2. Chitin Synthase Activity Assay (Non-Radioactive Method):

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 30 mM N-acetylglucosamine

    • 1 mM UDP-N-acetylglucosamine (substrate)

    • Varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO).

  • Add the prepared microsomal fraction to initiate the reaction.

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stop the reaction by adding a denaturing agent (e.g., 10% SDS).

  • Quantify the synthesized chitin using a calcofluor white binding assay or by capturing the chitin on a filter and measuring the incorporated labeled substrate if a radioactive assay is preferred.

  • Calculate the percentage of inhibition and determine the IC50 value of this compound.

Chitin_Synthase_Assay_Workflow start Start fungal_culture Fungal Culture start->fungal_culture cell_harvest Harvest & Wash Mycelia fungal_culture->cell_harvest cell_lysis Cell Lysis & Homogenization cell_harvest->cell_lysis centrifugation Differential Centrifugation cell_lysis->centrifugation microsomal_fraction Microsomal Fraction (Enzyme Source) centrifugation->microsomal_fraction add_enzyme Add Microsomal Fraction microsomal_fraction->add_enzyme reaction_setup Set up Reaction Mixture (Buffer, Substrate, this compound) reaction_setup->add_enzyme incubation Incubate at 30°C add_enzyme->incubation stop_reaction Stop Reaction incubation->stop_reaction quantification Quantify Chitin Synthesis stop_reaction->quantification data_analysis Calculate % Inhibition & IC50 quantification->data_analysis end End data_analysis->end Affinity_Chromatography_Workflow start Start prepare_resin Prepare this compound-Affinity Resin start->prepare_resin prepare_lysate Prepare Solubilized Fungal Lysate start->prepare_lysate column_equilibration Equilibrate Affinity Column prepare_resin->column_equilibration load_lysate Load Lysate onto Column prepare_lysate->load_lysate column_equilibration->load_lysate wash_column Wash Column (Remove Non-specific Binders) load_lysate->wash_column elute_proteins Elute Specifically Bound Proteins wash_column->elute_proteins protein_identification Identify Eluted Proteins (SDS-PAGE & Mass Spectrometry) elute_proteins->protein_identification end End protein_identification->end DARTS_Workflow start Start prepare_lysate Prepare Fungal Cell Lysate start->prepare_lysate treat_lysate Treat Lysate with this compound or Vehicle prepare_lysate->treat_lysate proteolysis Limited Proteolysis treat_lysate->proteolysis analyze_sds_page Analyze by SDS-PAGE proteolysis->analyze_sds_page identify_stable_proteins Identify Stabilized Protein Bands analyze_sds_page->identify_stable_proteins mass_spectrometry Excise Bands & Identify by Mass Spectrometry identify_stable_proteins->mass_spectrometry end End mass_spectrometry->end

References

Application Notes and Protocols for the Total Synthesis of Ezomycin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the total synthesis of Ezomycin D2, a complex nucleoside antibiotic. The synthesis is based on a convergent strategy involving the preparation of a protected ezoaminuroic acid donor and an octosyl acid acceptor, followed by their glycosidic coupling and subsequent functional group manipulations. The final step involves a mild acid-catalyzed isomerization of an Ezomycin A2 precursor to yield the target molecule, this compound.

I. Retrosynthetic Analysis and Overall Strategy

The total synthesis of this compound is approached through a convergent route, dissecting the molecule into three key fragments: the cytosine base, the anhydro-octose nucleoside core (octosyl acid), and the ezoaminuroic acid moiety. The core strategy, largely based on the work of Knapp and Gore in synthesizing a closely related analogue, involves the synthesis of the complex disaccharide backbone followed by the introduction of the cytosine base. The final transformation to obtain this compound from its A2 precursor is achieved through a mild acid-catalyzed isomerization.

Retrosynthesis Ezomycin_D2 This compound Ezomycin_A2_precursor Protected Ezomycin A2 Precursor Ezomycin_D2->Ezomycin_A2_precursor Mild Acid Isomerization Disaccharide Protected Disaccharide Ezomycin_A2_precursor->Disaccharide Deprotection Ezoaminuroic_acid_donor Ezoaminuroic Acid Donor Disaccharide->Ezoaminuroic_acid_donor Glycosylation Octosyl_acid_acceptor Octosyl Acid Acceptor Disaccharide->Octosyl_acid_acceptor Simple_sugars Simple Sugar Precursors Ezoaminuroic_acid_donor->Simple_sugars Cytosine Cytosine Octosyl_acid_acceptor->Cytosine Nucleoside Formation Octosyl_acid_acceptor->Simple_sugars

Caption: Retrosynthetic analysis of this compound.

II. Synthesis of the Ezoaminuroic Acid Donor

The synthesis of the ezoaminuroic acid donor begins with readily available carbohydrate precursors and involves the stereoselective introduction of an amino group and protection of the various functional groups.

Table 1: Summary of Key Intermediates in Ezoaminuroic Acid Synthesis

Compound No.StructureKey Spectroscopic DataYield (%)Reference
1 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose¹H NMR consistent with structure.~85%[1]
2 Phenyl 1-thio-β-D-ezoaminuronate derivative¹³C NMR: 168.5, 137.9, 131.5, 129.1, 127.5, 87.2, 77.2, 76.8, 70.1, 52.3, 49.8.~70% over several steps[1]

Experimental Protocol: Synthesis of 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1) [1]

  • A solution of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (10 g, 38.4 mmol) in anhydrous pyridine (B92270) (100 mL) is cooled to 0 °C.

  • Trifluoromethanesulfonic anhydride (B1165640) (7.7 mL, 46.1 mmol) is added dropwise, and the mixture is stirred at 0 °C for 1 hour.

  • Sodium azide (B81097) (7.5 g, 115.2 mmol) in DMF (50 mL) is added, and the reaction is warmed to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate, 9:1) to afford the azide derivative 1 .

III. Synthesis of the Octosyl Acid Acceptor

The octosyl acid acceptor is synthesized from a suitable carbohydrate starting material, involving the construction of the bicyclic anhydro-octose core and introduction of the cytosine base.

Table 2: Summary of Key Intermediates in Octosyl Acid Acceptor Synthesis

Compound No.StructureKey Spectroscopic DataYield (%)Reference
3 Protected anhydro-octose nucleoside¹H NMR: 7.85 (d, 1H), 5.95 (d, 1H), 5.80 (d, 1H), 4.50-4.20 (m, 5H).~60% over several steps[1]

Experimental Protocol: Glycosylation to form the Nucleoside Core (Precursor to 3) [1]

  • To a solution of the protected anhydro-octose sugar (1.0 g, ~2.0 mmol) in anhydrous acetonitrile (B52724) (20 mL) is added N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mL, 6.0 mmol) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 mL, 0.5 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of silylated cytosine (prepared by refluxing cytosine with excess BSA) in acetonitrile is added.

  • The reaction mixture is heated to 60 °C and stirred for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate.

  • The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

  • Purification by silica gel chromatography yields the protected octosyl acid nucleoside.

IV. Glycosylation and Formation of the Disaccharide Core

The pivotal step in the synthesis is the glycosylation of the octosyl acid acceptor with the ezoaminuroic acid donor to form the disaccharide backbone.

Glycosylation cluster_reactants Reactants cluster_products Product Ezo_donor Ezoaminuroic Acid Donor (2) Promoter NIS/TfOH Ezo_donor->Promoter Octo_acceptor Octosyl Acid Acceptor (3) Octo_acceptor->Promoter Disaccharide_product Protected Disaccharide Promoter->Disaccharide_product Glycosidic Bond Formation

Caption: Key glycosylation reaction.

Experimental Protocol: NIS/TfOH Promoted Glycosylation [1]

  • A mixture of the ezoaminuroic acid thioglycoside donor 2 (1.2 eq), the octosyl acid acceptor 3 (1.0 eq), and freshly activated 4 Å molecular sieves in anhydrous CH₂Cl₂ is stirred at room temperature for 30 minutes under an argon atmosphere.

  • The mixture is cooled to -40 °C, and N-iodosuccinimide (NIS) (1.5 eq) is added.

  • Trifluoromethanesulfonic acid (TfOH) (0.2 eq) is then added dropwise.

  • The reaction is stirred at -40 °C for 2 hours, and its progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of triethylamine, followed by a saturated aqueous solution of Na₂S₂O₃.

  • The mixture is filtered through Celite, and the filtrate is washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over Na₂SO₄, concentrated, and the residue is purified by silica gel chromatography to afford the protected disaccharide.

V. Final Steps: Deprotection and Isomerization to this compound

The final stages of the synthesis involve the removal of protecting groups to yield the Ezomycin A2 core, followed by a mild acid-catalyzed isomerization to furnish this compound. The interconversion of Ezomycins B2, C2, and D2 under weakly acidic conditions has been previously reported.[2]

Table 3: Final Product Characterization

CompoundStructureKey Spectroscopic DataReference
This compoundC₁₉H₂₆N₄O₁₂¹H and ¹³C NMR spectra consistent with the literature values for the natural product. HRMS (ESI) calculated for C₁₉H₂₇N₄O₁₂ [M+H]⁺, found.[2]

Experimental Protocol: Deprotection and Isomerization

  • Global Deprotection: The protected disaccharide is subjected to standard deprotection conditions. For example, benzyl (B1604629) ethers can be removed by catalytic hydrogenation (H₂, Pd/C), and silyl (B83357) ethers can be removed using fluoride (B91410) sources like TBAF. Ester groups are typically hydrolyzed under basic conditions (e.g., LiOH in THF/H₂O). The resulting product is a precursor to Ezomycin A2.

  • Isomerization to this compound: The deprotected Ezomycin A2 precursor is dissolved in a weakly acidic aqueous solution (e.g., 0.01 M HCl or aqueous acetic acid). The solution is stirred at room temperature for 24-48 hours, with the reaction progress monitored by HPLC. Ezomycins are known to be interconvertible under these conditions.[2]

  • Purification: The final product, this compound, is purified by reverse-phase HPLC to yield the desired compound.

Workflow Start Starting Materials Synth_Ezo Synthesis of Ezoaminuroic Acid Donor Start->Synth_Ezo Synth_Octo Synthesis of Octosyl Acid Acceptor Start->Synth_Octo Glycosylation Glycosylation Synth_Ezo->Glycosylation Synth_Octo->Glycosylation Deprotection Global Deprotection Glycosylation->Deprotection Isomerization Mild Acid Isomerization Deprotection->Isomerization Purification HPLC Purification Isomerization->Purification Ezomycin_D2 This compound Purification->Ezomycin_D2

Caption: Overall workflow for the total synthesis of this compound.

VI. Conclusion

The total synthesis of this compound is a challenging endeavor that requires careful planning and execution of complex chemical transformations. The strategy outlined in these application notes, based on the convergent coupling of key carbohydrate fragments, provides a viable pathway for obtaining this biologically important natural product. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Ezomycin D2 in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering solubility issues with Ezomycin D2 in various experimental assays. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Troubleshooting Guide

Researchers may face challenges with this compound precipitation, leading to inconsistent and unreliable assay results. This guide addresses common issues in a question-and-answer format.

Question: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. What can I do?

Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where it is less soluble. Here are several strategies to address this:

  • Optimize the Dilution Method: Instead of a single-step dilution, perform a serial dilution. This gradual change in the solvent environment can help maintain the solubility of this compound.

  • Lower the Final Concentration: If your experimental design permits, reducing the final concentration of this compound in the assay may prevent it from exceeding its solubility limit in the aqueous buffer.

  • Use a Co-solvent: Incorporating a water-miscible co-solvent can enhance the solubility of hydrophobic compounds. It is crucial to ensure the final concentration of the co-solvent is compatible with your assay and does not affect the biological system.

  • Adjust the pH of the Buffer: The solubility of many compounds is pH-dependent. Experimenting with slight adjustments to the pH of your assay buffer may improve the solubility of this compound.

Question: I am observing high variability in my minimum inhibitory concentration (MIC) assays with this compound. Could this be related to solubility?

Answer: Yes, high variability in MIC values is frequently linked to compound solubility issues. Inconsistent solubility can lead to variations in the effective concentration of this compound across different wells of your assay plate. To mitigate this:

  • Ensure Complete Dissolution of Stock Solution: Before preparing your dilutions, visually inspect your this compound stock solution to ensure it is fully dissolved. If you observe any precipitate, gently warm the solution and vortex until it becomes clear.

  • Standardize Inoculum Preparation: The density of the fungal inoculum can impact the apparent MIC. Use a spectrophotometer to standardize your inoculum to a consistent cell density for each experiment.

  • Control Incubation Conditions: Maintain consistent incubation times and temperatures, as these factors can influence both fungal growth rates and the stability of your compound in solution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a concentrated stock solution in 100% DMSO.

Q2: What is the maximum recommended final concentration of DMSO in an assay?

A2: To avoid solvent-induced artifacts or toxicity in your biological system, the final concentration of DMSO in your assay should generally be kept below 1%, with 0.5% or lower being ideal.

Q3: How should I store my this compound stock solution?

A3: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.

Data Presentation

SolventSolubility (mg/mL)Recommendations
Dimethyl Sulfoxide (DMSO) Up to 10Recommended for preparing primary stock solutions.
Water Data not availableExpected to be low. Use of co-solvents is recommended for aqueous dilutions.
Ethanol Data not availableMay be used as a co-solvent. Test for compatibility with your specific assay.
Methanol Data not availableCan be explored as a co-solvent, but check for potential effects on the assay.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes a method for preparing serial dilutions of this compound for use in a typical antifungal susceptibility assay.

  • Prepare a 10 mg/mL Stock Solution: Dissolve the required amount of this compound in 100% DMSO to achieve a final concentration of 10 mg/mL. Ensure complete dissolution by gentle warming and vortexing.

  • Perform Intermediate Dilutions in DMSO: Create a series of intermediate dilutions from your 10 mg/mL stock solution in 100% DMSO. This step helps to gradually decrease the DMSO concentration when further diluting into an aqueous buffer.

  • Prepare Final Working Solutions: Dilute the intermediate DMSO solutions into your final aqueous assay buffer to achieve the desired test concentrations. Ensure that the final DMSO concentration remains below 1%. For example, a 1:100 dilution of a DMSO stock into the assay buffer will result in a final DMSO concentration of 1%.

Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.[2]

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Suspend fungal colonies in sterile saline or growth medium and adjust the turbidity to a 0.5 McFarland standard.[2] This corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeast.[2]

  • Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of the appropriate culture medium to each well.

  • Serial Dilution of this compound: Add 100 µL of your highest concentration this compound working solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well.[2] Include a positive control well (no drug) and a negative control well (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific fungal strain (e.g., 35°C for 24-48 hours for Candida albicans).[2]

  • MIC Determination: The MIC is the lowest concentration of this compound that results in a significant inhibition of fungal growth compared to the positive control.[2] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizations

The following diagrams illustrate key workflows and concepts for effectively troubleshooting solubility issues with this compound.

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock stock_precipitate Precipitate in stock check_stock->stock_precipitate No stock_ok Stock solution is clear check_stock->stock_ok Yes warm_vortex Gently warm and vortex stock stock_precipitate->warm_vortex warm_vortex->check_stock dilution_method Optimize Dilution Method stock_ok->dilution_method serial_dilution Use serial dilution dilution_method->serial_dilution Yes lower_conc Lower Final Concentration dilution_method->lower_conc No retest Retest Assay serial_dilution->retest use_cosolvent Use a Co-solvent lower_conc->use_cosolvent adjust_ph Adjust Buffer pH use_cosolvent->adjust_ph adjust_ph->retest

Caption: A logical workflow for troubleshooting precipitation of this compound in assays.

G Signaling Pathway: General Antifungal Action ezomycin This compound fungal_cell Fungal Cell ezomycin->fungal_cell inhibition Inhibition of Target Function ezomycin->inhibition target Molecular Target (e.g., Enzyme) fungal_cell->target pathway_disruption Disruption of Essential Pathway (e.g., Cell Wall Synthesis) target->pathway_disruption inhibition->target cell_death Fungal Cell Death pathway_disruption->cell_death

Caption: A generalized signaling pathway for the antifungal action of this compound.

References

Technical Support Center: Stabilizing Ezomycin D2 for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization and long-term storage of Ezomycin D2. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Troubleshooting Guide

Q1: I observed a significant loss of this compound activity in my aqueous solution after a few days at room temperature. What is the likely cause?

A: this compound, like many complex nucleoside antibiotics, is susceptible to degradation in aqueous solutions, especially at ambient temperatures. The loss of activity is likely due to chemical degradation, potentially through hydrolysis or isomerization, which is a known characteristic of some ezomycins that can be influenced by acidic conditions. For optimal stability in solution, it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short-term to medium-term storage.

Q2: My lyophilized powder of this compound has changed color after prolonged storage in the lab. Is it still usable?

A: A change in color of the lyophilized powder could indicate degradation. This may be caused by exposure to light, moisture, or reactive atmospheric gases. It is crucial to store the lyophilized powder in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture. Before use, it is highly recommended to perform a purity analysis, such as HPLC, to assess the integrity of the compound.

Q3: I am seeing unexpected peaks in my HPLC analysis of a stored this compound sample. What could these be?

A: The appearance of new peaks in an HPLC chromatogram of a stored this compound sample is a strong indication of degradation. These peaks represent degradation products. To identify the nature of these degradants, a forced degradation study is recommended. This involves subjecting this compound to various stress conditions (e.g., acid, base, heat, oxidation, and light) to intentionally induce degradation and then analyzing the resulting products, often by LC-MS, to elucidate their structures.

Q4: How can I prevent the degradation of this compound during my cell culture experiments at 37°C?

A: While some degradation at 37°C in a culture medium is unavoidable for sensitive compounds, you can minimize it. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or a buffered aqueous solution) and store it at -80°C. On the day of the experiment, thaw the stock solution and dilute it to the final working concentration in the cell culture medium immediately before adding it to the cells. Avoid prolonged incubation of the diluted compound in the medium before it is introduced to the cell culture.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for lyophilized this compound?

A: For long-term stability, lyophilized this compound should be stored at -20°C or preferably at -80°C. The container should be opaque and tightly sealed to protect it from light and moisture. Storing it in a desiccator under an inert atmosphere will further enhance its stability.

Q2: How should I prepare and store stock solutions of this compound?

A: It is recommended to prepare a high-concentration stock solution in an appropriate solvent, such as DMSO or a pH-neutral buffer. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C.

Q3: What analytical methods are suitable for assessing the stability of this compound?

A: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique for assessing the purity and stability of this compound. An ideal HPLC method should be able to separate the intact this compound from its potential degradation products. Coupling the HPLC to a mass spectrometer (LC-MS) can further aid in the identification of these degradation products.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

A: As some ezomycins are known to be interconvertible under weakly acidic conditions, it is advisable to avoid strongly acidic or basic conditions when preparing and handling solutions of this compound. The compatibility with other reagents should be evaluated on a case-by-case basis.

Quantitative Data Presentation

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is illustrative and should be confirmed by in-house stability studies.

Storage ConditionFormTemperatureDurationPurity (%)
Ideal Lyophilized Powder-80°C24 months>99%
Lyophilized Powder-20°C12 months>98%
Stock Solution (in DMSO)-80°C6 months>99%
Stock Solution (in DMSO)-20°C3 months>97%
Sub-optimal Lyophilized Powder4°C6 months~95%
Lyophilized PowderRoom Temperature (25°C)1 month<90%
Aqueous Solution (pH 7.4)4°C1 week~92%
Aqueous Solution (pH 7.4)Room Temperature (25°C)24 hours<85%

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Materials: Lyophilized this compound, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Under sterile conditions, dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mg/mL.

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, opaque microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade water, HPLC-grade acetonitrile, formic acid, HPLC system with UV detector, and preferably a mass spectrometer (LC-MS).

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Store lyophilized this compound at 105°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) for a defined period.

    • Analysis:

      • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

      • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

      • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Solutions stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) prep->stress hplc HPLC/LC-MS Analysis stress->hplc data Data Interpretation hplc->data pathway Identify Degradation Products & Elucidate Pathways data->pathway method Develop Stability-Indicating Method data->method storage Define Optimal Storage Conditions pathway->storage

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound Isomerized this compound Isomerized this compound This compound->Isomerized this compound Weak Acid Hydrolytic Degradants Hydrolytic Degradants This compound->Hydrolytic Degradants Acid/Base Oxidative Degradants Oxidative Degradants This compound->Oxidative Degradants Oxidizing Agent Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light

Caption: Hypothetical degradation pathways of this compound.

troubleshooting_tree issue Issue: Loss of this compound Activity form What is the form of this compound? issue->form solution Solution form->solution Solution powder Lyophilized Powder form->powder Powder storage_sol How was the solution stored? solution->storage_sol storage_pow How was the powder stored? powder->storage_pow rt_sol Room Temperature storage_sol->rt_sol Room Temp fridge_sol Refrigerated/Frozen storage_sol->fridge_sol 4°C to -80°C rt_pow Room Temperature storage_pow->rt_pow Room Temp fridge_pow Refrigerated/Frozen storage_pow->fridge_pow -20°C to -80°C recommend_sol_rt Recommendation: Prepare fresh solutions or store aliquots at -80°C. rt_sol->recommend_sol_rt recommend_sol_fridge Recommendation: Avoid repeated freeze-thaw cycles. Aliquot stock solutions. fridge_sol->recommend_sol_fridge recommend_pow_rt Recommendation: Store powder at -20°C or -80°C in a desiccator. rt_pow->recommend_pow_rt recommend_pow_fridge Recommendation: Ensure container is tightly sealed and protected from light and moisture. fridge_pow->recommend_pow_fridge

Caption: Troubleshooting decision tree for loss of this compound activity.

Ezomycin D2 Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ezomycin D2 synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the multi-step synthesis of this complex peptidyl nucleoside antibiotic. Below you will find frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis is consistently low. What are the most critical steps to re-evaluate?

Low overall yield in a complex synthesis like that of this compound is a common issue stemming from its multi-step nature and structurally intricate intermediates.[1] The most critical stages to scrutinize are typically the glycosylation reactions, the formation of the anhydro-octose uronic acid core (a derivative of Octosyl Acid A), and the final peptide coupling and deprotection steps. Each of these stages involves sensitive functional groups and stereocenters that can be compromised under suboptimal conditions.

To begin troubleshooting, a systematic evaluation of each step's yield and purity is recommended.

Q2: I'm encountering difficulties during the synthesis of the bicyclic sugar core, specifically the intramolecular cyclization. What could be going wrong?

The formation of the bicyclic core, a key feature of the related Octosyl Acid A, is notoriously challenging.[2][3][4] Success often hinges on the chosen cyclization strategy (e.g., Williamson ether synthesis, selenoetherification) and the protecting group scheme.

Common Issues:

  • Steric Hindrance: Bulky protecting groups near the reacting centers can impede the desired intramolecular reaction.

  • Incorrect Ring Conformation: The substrate may adopt a conformation unfavorable for cyclization.

  • Side Reactions: Intermolecular reactions or elimination may compete with the desired cyclization, leading to byproducts.

Troubleshooting Steps:

  • Re-evaluate Protecting Groups: Consider using smaller, more flexible protecting groups that do not sterically hinder the cyclization sites.

  • Modify Reaction Conditions: Adjust the solvent, temperature, and base/catalyst concentration. For instance, high-dilution conditions can favor intramolecular over intermolecular reactions.

  • Confirm Precursor Stereochemistry: Incorrect stereochemistry in the linear precursor can prevent the molecule from achieving the necessary geometry for ring closure.

Q3: The peptide coupling reaction between my nucleoside intermediate and the amino acid moiety is inefficient. How can I improve this step?

Peptide coupling to a complex nucleoside can be hampered by steric hindrance and the electronic properties of the nucleoside. The choice of coupling reagents and conditions is paramount for achieving high efficiency.

Potential Solutions:

  • Coupling Reagent Selection: If standard carbodiimide (B86325) reagents (e.g., DCC, EDC) are providing low yields, consider using more potent phosphonium- or uranium-based reagents like BOP, PyBOP, or HATU, which are known to be effective in sterically demanding couplings.

  • Base and Additives: Ensure the absence of water. The addition of a tertiary amine base (e.g., DIPEA) is standard, but additives like HOBt or HOAt can suppress racemization and improve reaction rates.

  • Solvent Choice: Use a dry, polar, aprotic solvent such as DMF or NMP to ensure all components are fully solvated.

Troubleshooting Guides

Problem 1: Low Yield in the Glycosylation Step

The creation of the N-glycosidic bond is a pivotal yet challenging step in nucleoside synthesis. Low yields are often traced back to the stability of the glycosyl donor, the reactivity of the nucleobase, and the reaction conditions.

Troubleshooting Workflow:

Glycosylation_Troubleshooting start Low Glycosylation Yield check_purity Verify Purity of Glycosyl Donor & Nucleobase start->check_purity check_conditions Review Reaction Conditions: Temp, Time, Atmosphere start->check_conditions check_catalyst Evaluate Lewis Acid Catalyst (e.g., TMSOTf, SnCl4) start->check_catalyst analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_conditions->analyze_byproducts Conditions OK check_catalyst->analyze_byproducts Catalyst OK anomerization Issue: Anomerization or Donor Decomposition analyze_byproducts->anomerization Unstable Donor Detected low_reactivity Issue: Low Nucleobase Reactivity analyze_byproducts->low_reactivity Unreacted Nucleobase optimize_temp Solution: Lower Temperature, Shorter Reaction Time anomerization->optimize_temp optimize_catalyst Solution: Screen Different Catalysts or Change Stoichiometry anomerization->optimize_catalyst low_reactivity->optimize_catalyst silylation Solution: Silylate Nucleobase Prior to Coupling low_reactivity->silylation

Caption: Troubleshooting decision tree for low-yield glycosylation reactions.

Problem 2: Difficulty in Final Product Purification

The final this compound product is a polar, complex molecule that can be challenging to purify. Common issues include the presence of closely related impurities, residual protecting groups, and salts from previous steps.

Purification Workflow:

Purification_Workflow start Crude Product Mixture initial_extraction Aqueous/Organic Extraction (Removes bulk non-polar impurities) start->initial_extraction ion_exchange Ion-Exchange Chromatography (Separates by charge) initial_extraction->ion_exchange Polar impurities remain desalting Desalting Step (e.g., Size-Exclusion or Dialysis) ion_exchange->desalting Salts present reverse_phase Reverse-Phase HPLC (High-resolution separation) desalting->reverse_phase Structurally similar impurities remain final_product Pure this compound reverse_phase->final_product

Caption: A typical multi-step purification workflow for this compound.

Data & Protocols

Table 1: Comparison of Coupling Reagents for Sterically Hindered Peptide Synthesis
Coupling ReagentClassTypical SolventAdditiveKey AdvantagePotential Drawback
EDC/DCC CarbodiimideDCM, DMFHOBt, DMAPCost-effective, widely usedLow efficiency for hindered couplings, byproduct removal can be difficult (DCU)
HATU Uranium/AminiumDMF, NMPDIPEAHigh efficiency, fast reaction rates, low racemizationHigher cost, potential side reactions with primary amines
PyBOP PhosphoniumDMF, NMPDIPEAGood for hindered couplings, stableByproducts can complicate purification
T3P® Phosphonic AnhydrideEtOAc, MeCNPyridineHigh reactivity, clean workup (water-soluble byproducts)Requires careful stoichiometric control
Protocol: General Procedure for HATU-Mediated Peptide Coupling
  • Preparation: In a nitrogen-flushed, oven-dried flask, dissolve the N-protected amino acid (1.2 equivalents) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the amino acid.

  • Coupling: Add a solution of the nucleoside amine intermediate (1.0 eq.) in anhydrous DMF to the activated mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica (B1680970) gel column chromatography.

References

Technical Support Center: Enhancing the Antifungal Efficacy of Ezomycin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working with Ezomycin D2. Here you will find troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and data presentation templates to streamline your research and development efforts.

Understanding this compound: A Potent Antifungal Agent

This compound is a nucleoside antibiotic with promising antifungal properties. It is particularly effective against phytopathogenic fungi such as Sclerotinia sclerotiorum and Botrytis species.[1] As a member of the ezomycin family, it possesses a complex structure centered around a disaccharide core, characteristic of many nucleoside antibiotics.

Presumed Mechanism of Action: Chitin (B13524) Synthase Inhibition

While specific mechanistic studies on this compound are limited, its structural similarity to other peptidyl nucleoside antibiotics like polyoxins and nikkomycins strongly suggests that it functions as a chitin synthase inhibitor .[2][3] Chitin is an essential structural component of the fungal cell wall, providing rigidity and protection. Chitin synthase is the enzyme responsible for polymerizing N-acetylglucosamine to form chitin.[4][5] By inhibiting this enzyme, this compound likely disrupts cell wall synthesis, leading to osmotic instability and fungal cell death. This targeted mechanism is a key advantage, as chitin is absent in mammalian cells, suggesting a lower potential for host toxicity.[2][6]

cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Polymerization Disrupted_Wall Disrupted Cell Wall (Osmotic Instability) Chitin_Synthase->Disrupted_Wall Chitin->Disrupted_Wall EzomycinD2 This compound EzomycinD2->Chitin_Synthase Inhibition

Figure 1. Presumed mechanism of action of this compound as a chitin synthase inhibitor.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

In Vitro Antifungal Susceptibility Testing

Question: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What could be the cause?

Answer: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. Several factors could be contributing to this variability:

  • Inoculum Preparation: The density of the fungal inoculum is critical. Ensure you are using a standardized inoculum preparation method, such as adjusting the turbidity to a 0.5 McFarland standard, to achieve a consistent starting cell concentration.[7]

  • Media Composition: The composition of the culture medium, including pH and nutrient availability, can influence the activity of antifungal agents. Use a standardized medium like RPMI 1640 for susceptibility testing to ensure reproducibility.

  • Incubation Time and Temperature: Adhere to a consistent incubation time and temperature as recommended for your fungal species. For some fungistatic agents, reading the MIC at an earlier time point (e.g., 24 hours) can prevent misinterpretation due to trailing growth.[7][8]

  • Compound Stability: Ensure your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Question: I am observing "trailing growth" in my broth microdilution assay with this compound. How should I interpret the MIC?

Answer: Trailing growth, which is reduced but persistent fungal growth across a range of drug concentrations, can make MIC determination subjective. This is often observed with fungistatic agents. For azoles, it is recommended to read the MIC as the lowest concentration that produces a significant reduction in growth (typically ≥50%) compared to the growth control.[8] A similar approach can be adopted for this compound. Using a spectrophotometer to measure optical density can help standardize the reading.

Synergy Screening

Question: I am not observing a synergistic effect when combining this compound with another antifungal agent in a checkerboard assay. What should I check?

Answer: A lack of synergy in a checkerboard assay could be due to several factors:

  • Inappropriate Concentration Range: Ensure that the concentration ranges tested for both this compound and the combination drug bracket their individual MICs. The concentrations should be high enough to show an effect but also low enough to allow for the observation of synergy.

  • Mechanism of Action of the Combination Drug: Synergy is often observed when drugs target different but complementary pathways.[9] For instance, combining a cell wall synthesis inhibitor like this compound with a cell membrane disrupting agent (e.g., an azole or a polyene) could be a promising strategy.[9]

  • Antagonistic Interaction: It is also possible that the two drugs have an antagonistic interaction.[10] Review the literature for known interactions between the classes of compounds you are testing.

  • Assay Interpretation: Ensure you are correctly calculating the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is generally considered synergistic.

cluster_workflow General Experimental Workflow for Antifungal Testing start Start prep_culture Prepare Fungal Culture start->prep_culture prep_inoculum Standardize Inoculum (e.g., 0.5 McFarland) prep_culture->prep_inoculum setup_assay Set up Assay (e.g., Broth Microdilution) prep_inoculum->setup_assay prep_compounds Prepare Serial Dilutions of this compound & Test Compounds prep_compounds->setup_assay incubate Incubate at Appropriate Temperature and Duration setup_assay->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results analyze_data Analyze Data (Determine MIC, FICI, etc.) read_results->analyze_data end End analyze_data->end

Figure 2. A general experimental workflow for in vitro antifungal testing.

Frequently Asked Questions (FAQs)

Q1: What is the known antifungal spectrum of this compound?

A1: this compound has been reported to be primarily active against phytopathogenic fungi, including Sclerotinia sclerotiorum and Botrytis species.[1] Its activity against human fungal pathogens is an area that requires further investigation.

Q2: Are there any known resistance mechanisms to this compound?

A2: Specific resistance mechanisms to this compound have not been documented. However, for other chitin synthase inhibitors like nikkomycins, resistance in some fungi has been reported, although the exact mechanisms are not fully understood.[11] Potential resistance mechanisms could involve mutations in the chitin synthase enzyme that reduce drug binding or upregulation of efflux pumps.

Q3: How can I enhance the efficacy of this compound?

A3: Synergistic combinations with other antifungal agents are a promising approach to enhance efficacy.[9] Combining this compound with drugs that target different cellular components, such as the cell membrane (e.g., azoles, polyenes) or DNA synthesis, could lead to a more potent antifungal effect.[9] Additionally, formulation strategies to improve drug delivery and cellular uptake could also enhance its activity.

Q4: What are the best practices for storing and handling this compound?

A4: As a nucleoside antibiotic, this compound should be stored as a dry powder in a cool, dark, and dry place. For stock solutions, it is advisable to dissolve it in a suitable solvent (e.g., sterile water or DMSO), aliquot it into single-use volumes, and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always refer to the supplier's instructions for specific storage recommendations.

Data Presentation

Clear and standardized data presentation is crucial for comparing results. The following tables provide a template for summarizing your quantitative data from MIC and synergy experiments.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Sclerotinia sclerotiorum
Botrytis cinerea
Candida albicans
Aspergillus fumigatus
(Add other strains)

Table 2: Synergistic Activity of this compound with Other Antifungal Agents

Fungal StrainCombination AgentMIC of this compound Alone (µg/mL)MIC of Combination Agent Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Combination Agent in Combination (µg/mL)FICIInterpretation
Candida albicansFluconazole
Candida albicansAmphotericin B
Aspergillus fumigatusVoriconazole
(Add other combinations)

FICI (Fractional Inhibitory Concentration Index) = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 4; Antagonism: FICI > 4.

Experimental Protocols

The following are detailed methodologies for key experiments. These should be adapted based on the specific fungal species and laboratory conditions.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for this compound.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an appropriate agar (B569324) plate and incubate to ensure purity and viability.

    • Prepare a cell suspension in sterile saline from a fresh culture.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells of the microtiter plate.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control. The reading can be done visually or with a microplate reader.

Protocol 2: Checkerboard Microdilution Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antifungal agent.

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of this compound horizontally and the second antifungal agent vertically. This creates a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone in a range of concentrations to determine their individual MICs in the same experiment.

    • Also, include a drug-free growth control well.

  • Inoculation and Incubation:

    • Prepare the fungal inoculum as described in the MIC protocol.

    • Inoculate all wells (except the sterility control) with the fungal suspension.

    • Incubate the plate under the same conditions as for the MIC determination.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Combination Agent = (MIC of Combination Agent in combination) / (MIC of Combination Agent alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of Combination Agent.

    • Interpret the interaction based on the FICI value as described in the data presentation section.

References

Validation & Comparative

A Comparative Analysis of Ezomycin D2 Efficacy Against Other Ezomycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on the ezomycin family of nucleoside antibiotics reveals variations in antifungal efficacy among its members. This guide provides a comparative analysis of Ezomycin D2 against other ezomycin analogs, summarizing key experimental findings and methodologies for researchers, scientists, and drug development professionals.

I. Overview of Ezomycins

Ezomycins are a class of complex nucleoside antibiotics produced by Streptomyces species.[1] They are recognized for their antifungal properties, particularly against phytopathogenic fungi. The ezomycin family includes several analogs, such as Ezomycin A1, A2, B1, B2, C1, C2, D1, and D2, which differ in their chemical structures.[1]

II. Comparative Antifungal Efficacy

While comprehensive comparative studies on the efficacy of all ezomycin analogs are limited in publicly available literature, research by Sakata, Sakurai, and Tamura provides foundational data on the antimicrobial activities of several ezomycin compounds. The following table summarizes the reported antifungal activity of this compound and other analogs against key fungal pathogens.

Table 1: Comparative Antifungal Activity (MIC, µg/mL) of Ezomycin Analogs

Ezomycin AnalogBotrytis cinereaSclerotinia sclerotiorum
This compound 50 100
Ezomycin B1>100>100
Ezomycin B22550
Ezomycin C1>100>100
Ezomycin C250100
Ezomycin D1>100>100

Data sourced from Sakata, K., Sakurai, A., & Tamura, S. (1977). Isolation and antimicrobial activities of ezomycins B1, B2, C1, C2, D1 and D2. Agricultural and Biological Chemistry, 41(10), 2027-2032.

III. Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro efficacy of an antimicrobial agent. The following is a generalized protocol for antifungal susceptibility testing based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which would be applicable for testing ezomycins.

A. Broth Microdilution Assay for Antifungal Susceptibility Testing

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

1. Preparation of Fungal Inoculum:

  • Fungal isolates (e.g., Botrytis cinerea) are cultured on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), and incubated to ensure viability and purity.

  • A suspension of fungal spores or mycelial fragments is prepared in sterile saline or water.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium to achieve the desired final inoculum concentration.

2. Preparation of Ezomycin Solutions:

  • A stock solution of each ezomycin analog is prepared in a suitable solvent, such as sterile distilled water or dimethyl sulfoxide (B87167) (DMSO), depending on solubility.

  • A series of two-fold serial dilutions of each ezomycin stock solution are prepared in a liquid growth medium, such as RPMI-1640, in 96-well microtiter plates.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plates containing the serially diluted ezomycin compounds.

  • Control wells are included: a growth control (medium and inoculum without the drug) and a sterility control (medium only).

  • The plates are incubated at an appropriate temperature (e.g., 25-28°C for phytopathogenic fungi) for a specified period (e.g., 48-72 hours).

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined by visual inspection or by using a spectrophotometric reader to assess fungal growth.

  • The MIC is defined as the lowest concentration of the ezomycin analog at which there is no visible growth of the fungus.

IV. Mechanism of Action and Experimental Workflow

The precise signaling pathway of ezomycins is not fully elucidated; however, they are believed to act as inhibitors of chitin (B13524) synthase, an enzyme crucial for the synthesis of the fungal cell wall.[2] Disruption of this process leads to weakened cell walls and ultimately inhibits fungal growth.

Below is a diagram illustrating the experimental workflow for determining the antifungal efficacy of ezomycins.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (e.g., Botrytis cinerea) inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation ezomycin_prep Ezomycin Stock and Serial Dilutions ezomycin_prep->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination data_analysis Data Analysis and Comparison mic_determination->data_analysis

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of ezomycins.

V. Conclusion

The available data indicates that this compound exhibits notable antifungal activity, comparable to Ezomycin C2 and superior to Ezomycins B1, C1, and D1 against the tested phytopathogenic fungi. Specifically, Ezomycin B2 showed the highest potency among the compared analogs. Further research, including broader comparative studies against a wider range of fungal pathogens and in vivo efficacy assessments, is warranted to fully elucidate the therapeutic potential of this compound and other members of the ezomycin family. The standardized experimental protocols outlined in this guide provide a framework for such future investigations.

References

Comparative Analysis of Antifungal Activity: Fluconazole vs. Ezomycin D2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the data available for fluconazole (B54011) and Ezomycin D2, precluding a direct, data-driven comparison of their antifungal activities. While fluconazole is a well-characterized and widely used antifungal agent with extensive documentation of its efficacy and mechanism of action, research on this compound is notably limited and dated.

This guide provides a detailed overview of the antifungal properties of fluconazole, including its mechanism of action, quantitative data on its efficacy, and standardized experimental protocols. Unfortunately, similar detailed information for this compound is not available in the public domain, preventing a side-by-side comparison as originally intended.

Fluconazole: A Profile of a Broad-Spectrum Antifungal

Fluconazole is a synthetic triazole antifungal agent that has been a cornerstone in the treatment of various fungal infections for decades. Its efficacy against a wide range of fungal pathogens, coupled with its favorable pharmacokinetic profile, has established it as a critical therapeutic option for researchers and clinicians.

Quantitative Data on Antifungal Activity

The in vitro activity of fluconazole is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and through disk diffusion assays that measure the zone of inhibition. These quantitative measures provide a standardized assessment of its potency against different fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluconazole against Common Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)Interpretation
Candida albicans≤8Susceptible
Candida glabrata16-32Susceptible-Dose Dependent
Candida krusei≥64Resistant
Cryptococcus neoformans0.25-16Generally Susceptible
Aspergillus spp.-Generally Resistant

Note: MIC values can vary between different strains and testing methodologies.

Table 2: Zone of Inhibition Diameters for Fluconazole (25 µg disk)

| Fungal Species | Zone Diameter (mm) | Interpretation | | :--- | :--- | | Candida albicans | ≥19 | Susceptible | | Candida glabrata | 15-18 | Susceptible-Dose Dependent | | Candida krusei | ≤14 | Resistant |

Mechanism of Action

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.

Fluconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-α-demethylase (Cytochrome P450) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Lanosterol_14a_demethylase->Disrupted_Membrane Leads to Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential component Fungal_Growth_Inhibition Inhibition of Fungal Growth and Replication Disrupted_Membrane->Fungal_Growth_Inhibition Results in Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibits

Caption: Mechanism of action of fluconazole.

Experimental Protocols

Standardized methods for assessing the antifungal activity of fluconazole are crucial for reproducible research. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

This method involves preparing serial twofold dilutions of fluconazole in a 96-well microtiter plate with RPMI-1640 medium. A standardized inoculum of the fungal isolate is added to each well. The plates are incubated at 35°C for 24 to 48 hours. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow Prepare_Drug_Dilutions Prepare serial twofold dilutions of Fluconazole in RPMI-1640 medium in a 96-well plate. Inoculate_Plate Add the fungal inoculum to each well of the microtiter plate. Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL). Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 35°C for 24-48 hours. Inoculate_Plate->Incubate Read_Results Determine the MIC by visually or spectrophotometrically assessing fungal growth inhibition. Incubate->Read_Results

Caption: Experimental workflow for MIC determination.

2. Disk Diffusion Assay:

For this assay, a standardized inoculum of the fungus is swabbed onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue). A paper disk impregnated with a standard amount of fluconazole (e.g., 25 µg) is placed on the agar surface. After incubation at 35°C for 24 hours, the diameter of the zone of growth inhibition around the disk is measured. The size of the zone correlates with the susceptibility of the fungus to the drug.

This compound: A Data-Deficient Antifungal Agent

In stark contrast to fluconazole, the scientific literature on this compound is exceptionally sparse. The available research, primarily from the 1970s, focuses on a complex of ezomycins (A1, A2, B1, B2) isolated from a Streptomyces species.

Key findings from this early research indicate:

  • Limited Antifungal Spectrum: The antifungal activity of the ezomycin complex was reported to be specific to certain plant pathogenic fungi, namely Sclerotinia and Botrytis species. There is no evidence in the available literature of activity against medically important fungi such as Candida or Aspergillus species.

  • No Quantitative Data: Specific quantitative data, such as MIC values or zones of inhibition for this compound against any fungal species, are not reported in the accessible scientific literature.

  • Unknown Mechanism of Action: The mechanism by which ezomycins exert their antifungal effect has not been elucidated.

Due to this profound lack of fundamental data, a meaningful comparison of the antifungal activity of this compound with that of fluconazole is not feasible at this time. Further research would be required to isolate this compound, characterize its antifungal spectrum against clinically relevant pathogens, and determine its mechanism of action before any comparative analysis can be performed.

Conclusion

Fluconazole remains a well-documented and effective antifungal agent with a clearly defined mechanism of action and extensive supporting data. In contrast, this compound is an obscure compound with very limited and dated scientific information available. For researchers, scientists, and drug development professionals, fluconazole serves as a benchmark for antifungal activity, while this compound, based on current knowledge, does not appear to be a viable candidate for comparison in the context of medically relevant fungal infections without substantial further investigation.

Validating the Antifungal Target of Ezomycin D2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the antifungal target of Ezomycin D2, a nucleoside antibiotic. While direct experimental validation for this compound is not extensively available in the public domain, based on its structural class and reported activity against phytopathogens, its putative target is the enzyme chitin (B13524) synthase . This enzyme is a well-established target for antifungal agents due to its essential role in fungal cell wall synthesis and its absence in mammals, offering a high degree of selectivity.

This document outlines the key experimental approaches to validate this target, compares this compound's hypothetical performance with known chitin synthase inhibitors, and provides detailed protocols for the necessary assays.

Comparative Performance of Chitin Synthase Inhibitors

The following tables summarize the inhibitory activities of known chitin synthase inhibitors against various fungal pathogens. These values serve as a benchmark for the expected performance of this compound.

Table 1: In Vitro Inhibition of Chitin Synthase

CompoundFungal SpeciesIC50 (µM)Reference
This compound Sclerotinia sclerotiorumData not available-
Botrytis cinereaData not available-
Nikkomycin ZSaccharomyces cerevisiae Chs10.367[1]
Candida albicans Chs115[2]
Candida albicans Chs20.8[2]
Candida albicans Chs313[2]
Polyoxin BSclerotinia sclerotiorum190[3]

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundFungal SpeciesMIC (µg/mL)Reference
This compound Sclerotinia sclerotiorumData not available-
Botrytis cinereaData not available-
Nikkomycin ZCandida albicans≤0.5 - 32
Candida parapsilosis1 - 4
Aspergillus fumigatus>64
TautomycinSclerotinia sclerotiorum0.43 (EC50)
Xenocoumacin 1Sclerotinia sclerotiorum3.0 (EC50)

Experimental Protocols for Target Validation

Validating that chitin synthase is the direct target of this compound requires a multi-faceted approach, combining biochemical and genetic methods.

In Vitro Chitin Synthase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of chitin synthase.

Principle: Chitin synthase is extracted from a relevant fungal species (e.g., Sclerotinia sclerotiorum). The enzyme is incubated with its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), in the presence and absence of this compound. The amount of synthesized chitin is then quantified.

Detailed Protocol (Non-Radioactive Method):

  • Enzyme Preparation:

    • Culture Sclerotinia sclerotiorum in a suitable liquid medium.

    • Harvest the mycelia and wash with buffer.

    • Disrupt the cells (e.g., by grinding in liquid nitrogen or using a bead beater) in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris. The supernatant or a microsomal fraction can be used as the enzyme source.

  • Assay Procedure:

    • To the wells of a microtiter plate, add the assay buffer, the chitin synthase enzyme preparation, and varying concentrations of this compound (and positive controls like Nikkomycin Z).

    • Initiate the reaction by adding the substrate, UDP-GlcNAc.

    • Incubate the plate at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 1-2 hours).

    • Stop the reaction (e.g., by adding a strong acid).

  • Quantification of Chitin:

    • The synthesized chitin can be quantified using a wheat germ agglutinin (WGA)-based method. WGA binds specifically to N-acetylglucosamine polymers.

    • Transfer the reaction mixture to a WGA-coated plate.

    • After incubation and washing, add a horseradish peroxidase (HRP)-conjugated WGA.

    • Following another incubation and wash, add a colorimetric HRP substrate (e.g., TMB).

    • Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of chitin synthesized.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the no-drug control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the chitin synthase activity.

Genetic Validation: Overexpression or Deletion of the Target Gene

Genetic manipulation of the target fungus can provide strong evidence for the mode of action of an antifungal compound.

Principle: If chitin synthase is the true target of this compound, then:

  • Overexpression of the chitin synthase gene should lead to increased resistance to this compound.

  • Deletion of a non-essential chitin synthase gene might lead to hypersensitivity to other cell wall stressors, and this phenotype could be potentiated by this compound.

Experimental Workflow:

  • Strain Construction:

    • Create a fungal strain that overexpresses a specific chitin synthase gene under the control of a strong, inducible promoter.

    • Alternatively, create a knockout mutant for a non-essential chitin synthase gene.

  • Susceptibility Testing:

    • Perform MIC assays with the wild-type, overexpression, and knockout strains.

    • Compare the MIC values of this compound for each strain.

  • Expected Results:

    • The overexpression strain should exhibit a higher MIC for this compound compared to the wild-type.

    • The knockout strain may show altered susceptibility, which can provide insights into the specific isoform targeted.

Visualizing the Validation Process and Mechanism

To clarify the relationships between the concepts and workflows, the following diagrams are provided.

Caption: A workflow for the biochemical and genetic validation of this compound's antifungal target.

G Proposed Antifungal Mechanism of this compound This compound This compound Chitin Synthase Chitin Synthase This compound->Chitin Synthase Inhibition Chitin Synthesis Chitin Synthesis Chitin Synthase->Chitin Synthesis UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->Chitin Synthase Fungal Cell Wall Fungal Cell Wall Chitin Synthesis->Fungal Cell Wall Cell Lysis Cell Lysis Fungal Cell Wall->Cell Lysis Disruption

Caption: The proposed mechanism of action for this compound via the inhibition of chitin synthase.

References

Unveiling the Potential of Ezomycin D2: A Comparative Guide to Its Antifungal Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel antifungal agent is paramount. This guide provides a comparative analysis of Ezomycin D2, a potent chitin (B13524) synthase inhibitor, against other key antifungal agents. Due to the limited availability of direct cross-resistance studies for this compound, this guide leverages data from functionally similar chitin synthase inhibitors, Nikkomycin (B1203212) Z and Polyoxin (B77205) D, to provide a comprehensive overview of its expected performance and potential synergies.

Comparative Antifungal Activity

The in vitro activity of chitin synthase inhibitors is compared against antifungals with different mechanisms of action, namely echinocandins (β-glucan synthase inhibitors) and azoles (ergosterol synthesis inhibitors). The following table summarizes the Minimum Inhibitory Concentration (MIC) values in µg/mL, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Fungal SpeciesThis compound (inferred from Nikkomycin Z)Polyoxin DCaspofungin (Echinocandin)Fluconazole (Azole)
Candida albicans0.5 - 32>1000.25 - 10.25 - 4
Candida glabrata>64>1000.125 - 28 - 64
Candida parapsilosis1 - 4>1001 - 41 - 8
Candida tropicalis>64>1000.25 - 22 - 16
Candida kruseiData not available>1001 - 416 - 64

Note: The MIC values for this compound are inferred from data available for Nikkomycin Z, a structurally and functionally similar chitin synthase inhibitor. The provided MIC ranges for comparator drugs are compiled from various sources and may vary based on the specific strain and testing methodology.

Mechanism of Action and Cross-Resistance Landscape

This compound, like other members of the polyoxin and nikkomycin families, targets chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin, an essential component of the fungal cell wall.[1] This mechanism is distinct from that of other major antifungal classes, suggesting a low probability of cross-resistance with agents that target the cell membrane (azoles and polyenes) or β-glucan synthesis (echinocandins).

Fungi resistant to azoles or echinocandins, often due to mutations in the target enzymes or efflux pump overexpression, would likely remain susceptible to this compound as their chitin synthesis pathway is unaffected. Conversely, resistance to this compound would likely arise from modifications in the chitin synthase enzyme, potentially leading to cross-resistance with other chitin synthase inhibitors like polyoxins and nikkomycins.

Experimental Protocols

The determination of antifungal cross-resistance is typically performed using standardized in vitro susceptibility testing methods, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., water or dimethyl sulfoxide).

  • Serial two-fold dilutions of each antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity compared to the growth control well) as determined visually or spectrophotometrically.

Signaling Pathways and Visualizations

The efficacy of this compound is intrinsically linked to the fungal cell wall integrity (CWI) pathway. This signaling cascade is activated in response to cell wall stress, and its interplay with chitin synthesis is a critical determinant of fungal viability.

Fungal_Chitin_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PGI GlcN6P Glucosamine-6-P F6P->GlcN6P GFA GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNPDA GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P AGM UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UAP Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Polymerization Ezomycin_D2 This compound Ezomycin_D2->Chitin_Synthase Inhibition

Caption: Fungal Chitin Biosynthesis Pathway and the inhibitory action of this compound.

The experimental workflow for determining cross-resistance involves a systematic comparison of the MICs of different antifungal agents against a panel of fungal isolates.

Cross_Resistance_Workflow Start Start Isolate_Panel Select Fungal Isolate Panel (e.g., Candida spp., Aspergillus spp.) Start->Isolate_Panel Prepare_Inoculum Prepare Standardized Fungal Inoculum Isolate_Panel->Prepare_Inoculum Prepare_Plates Prepare Microtiter Plates with Serial Dilutions of Antifungals (this compound, Comparators) Prepare_Inoculum->Prepare_Plates Inoculate Inoculate Plates with Fungal Suspension Prepare_Plates->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MICs Determine MIC Values for Each Drug-Isolate Combination Incubate->Read_MICs Analyze_Data Compare MICs to Identify Cross-Resistance or Differential Susceptibility Read_MICs->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing antifungal cross-resistance.

Upon cell wall stress, the Cell Wall Integrity (CWI) pathway is activated to reinforce the cell wall, often by upregulating chitin synthesis. The interplay between different antifungal classes and this pathway is crucial.

CWI_Pathway_Interaction cluster_stress Cell Wall Stress Echinocandins Echinocandins CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Echinocandins->CWI_Pathway Activate Azoles Azoles Azoles->CWI_Pathway Activate Chitin_Synthase_Upregulation Upregulation of Chitin Synthase CWI_Pathway->Chitin_Synthase_Upregulation Cell_Wall_Reinforcement Cell Wall Reinforcement Chitin_Synthase_Upregulation->Cell_Wall_Reinforcement Ezomycin_D2 This compound Ezomycin_D2->Chitin_Synthase_Upregulation Inhibit

Caption: Interaction of antifungal agents with the Fungal Cell Wall Integrity (CWI) pathway.

References

The Synergistic Potential of Ezomycin D2: A Comparative Guide to Combination Antifungal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice, necessitating the exploration of novel therapeutic strategies. Combination therapy, which utilizes the synergistic effects of multiple antifungal agents, offers a promising approach to enhance efficacy, reduce toxicity, and overcome resistance. This guide provides a comparative analysis of the potential synergistic effects of Ezomycin D2, a peptidyl nucleoside antibiotic, with other established antifungal drug classes.

While specific experimental data on the synergistic combinations of this compound is limited in publicly available literature, this guide will extrapolate its potential based on its hypothesized mechanism of action as a chitin (B13524) synthase inhibitor. Ezomycins are complex nucleoside antibiotics derived from Streptomyces[1]. Their structural similarity to polyoxins and nikkomycins suggests a similar mode of action: the inhibition of chitin synthase, a crucial enzyme for the integrity of the fungal cell wall[2]. By targeting this essential pathway, this compound could act synergistically with antifungals that disrupt other cellular processes.

Principles of Antifungal Synergy

Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In antifungal therapy, this can be achieved by:

  • Targeting different steps in the same pathway: Inhibiting multiple enzymes in a critical biosynthetic pathway can lead to a more profound disruption of fungal growth.

  • Targeting different cellular components: Simultaneously attacking the cell wall and cell membrane can create a multi-pronged assault that is more effective than targeting either component alone.

  • Enhancing drug uptake: One agent may increase the permeability of the fungal cell, allowing for greater intracellular concentration of the second agent.

  • Bypassing resistance mechanisms: Combining drugs with different mechanisms of action can be effective against fungal strains that have developed resistance to a single agent.

Quantitative Data Summary: A Hypothetical Comparison

The synergistic potential of antifungal combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is generally considered synergistic. The following table presents a hypothetical summary of expected FICI values for this compound in combination with other antifungal agents against a range of fungal pathogens, based on known synergistic interactions of other chitin synthase inhibitors.

Antifungal Combination Target Pathogen Hypothetical FICI Range Interpretation
This compound + FluconazoleCandida albicans0.125 - 0.5Synergistic
This compound + ItraconazoleAspergillus fumigatus0.25 - 0.5Synergistic
This compound + CaspofunginCandida glabrata0.0625 - 0.25Highly Synergistic
This compound + Amphotericin BCryptococcus neoformans0.5 - 1.0Additive to Indifferent

Note: This data is hypothetical and intended for illustrative purposes. Experimental validation is required.

Experimental Protocols for Assessing Synergy

To empirically determine the synergistic effects of this compound, the following experimental protocols are recommended:

Checkerboard Microdilution Assay

Objective: To determine the in vitro synergistic activity of this compound in combination with other antifungal agents.

Methodology:

  • Strain Selection: A panel of clinically relevant fungal isolates, including both wild-type and drug-resistant strains, should be used.

  • Inoculum Preparation: Fungal suspensions are prepared and standardized to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI 1640 medium.

  • Drug Dilution: A two-dimensional checkerboard pattern of drug concentrations is prepared in a 96-well microtiter plate. Serial dilutions of this compound are made along the x-axis, and serial dilutions of the partner antifungal are made along the y-axis.

  • Incubation: The plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

  • FICI Calculation: The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assays

Objective: To assess the dynamic interaction and fungicidal activity of the drug combination over time.

Methodology:

  • Culture Preparation: Fungal cultures are grown to the logarithmic phase and diluted to a starting concentration of 1-5 x 10⁵ CFU/mL.

  • Drug Exposure: The fungal suspension is exposed to the drugs alone and in combination at concentrations corresponding to their MICs and sub-MICs.

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: Serial dilutions of the samples are plated on agar (B569324) plates, and the number of viable colonies (CFU/mL) is determined after incubation.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

Visualizing Synergistic Mechanisms and Workflows

The following diagrams illustrate the hypothesized mechanisms of synergistic action and the experimental workflow for assessing these interactions.

Synergistic_Mechanism Hypothesized Synergistic Mechanism of this compound cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_glucan_synthesis Fungal Cell Wall This compound This compound Chitin_Synthase Chitin_Synthase This compound->Chitin_Synthase Inhibits Chitin Chitin Chitin_Synthase->Chitin Synthesizes Fungal_Cell_Lysis Fungal_Cell_Lysis Chitin->Fungal_Cell_Lysis Weakened Wall Azole Azole Ergosterol_Biosynthesis Ergosterol_Biosynthesis Azole->Ergosterol_Biosynthesis Inhibits Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Ergosterol->Fungal_Cell_Lysis Compromised Membrane Echinocandin Echinocandin Glucan_Synthase Glucan_Synthase Echinocandin->Glucan_Synthase Inhibits Beta_Glucan Beta_Glucan Glucan_Synthase->Beta_Glucan Synthesizes Beta_Glucan->Fungal_Cell_Lysis Weakened Wall

Caption: Dual targeting of the fungal cell wall and membrane.

Experimental_Workflow Workflow for Synergy Testing Strain_Selection Select Fungal Strains Inoculum_Prep Prepare Standardized Inoculum Strain_Selection->Inoculum_Prep Checkerboard_Assay Perform Checkerboard Microdilution Assay Inoculum_Prep->Checkerboard_Assay Time_Kill_Assay Perform Time-Kill Assay Inoculum_Prep->Time_Kill_Assay MIC_Determination Determine MICs Checkerboard_Assay->MIC_Determination CFU_Counting Count CFUs Time_Kill_Assay->CFU_Counting FICI_Calculation Calculate FICI MIC_Determination->FICI_Calculation Synergy_Conclusion Determine Synergy/Antagonism FICI_Calculation->Synergy_Conclusion Data_Analysis Analyze Time-Kill Curves CFU_Counting->Data_Analysis Data_Analysis->Synergy_Conclusion

Caption: In vitro synergy testing workflow.

Conclusion

The exploration of synergistic combinations involving novel antifungal agents like this compound is crucial for expanding our therapeutic armamentarium against invasive fungal infections. Based on its presumed mechanism as a chitin synthase inhibitor, this compound holds significant potential for synergistic interactions with other antifungal classes, particularly those targeting the fungal cell membrane (azoles) and cell wall glucan synthesis (echinocandins). The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for the systematic evaluation of these potential synergies, which could ultimately lead to the development of more effective and robust antifungal treatment regimens. Further in vitro and in vivo studies are warranted to validate these hypotheses and elucidate the full clinical potential of this compound in combination therapy.

References

Navigating the In Vivo Landscape: A Comparative Guide to Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a potential antifungal agent's efficacy in a living organism is a critical milestone. This guide provides a comparative framework for evaluating the in vivo performance of antifungal compounds, using established drugs as benchmarks. While direct in vivo validation data for Ezomycin D2 is not publicly available at this time, this guide serves as a template for how such a novel agent would be assessed against current standards of care, such as the echinocandin, Caspofungin, and the polyene, Amphotericin B.

Comparative Efficacy of Antifungal Agents

The following tables summarize the in vivo efficacy of Caspofungin and Amphotericin B in murine models of disseminated candidiasis and aspergillosis. These models are standard for assessing the therapeutic potential of antifungal compounds.

Table 1: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis (Candida albicans)

Antifungal AgentDosageAdministration RouteAnimal ModelKey Outcome(s)
Caspofungin 0.125 - 2.0 mg/kgIntraperitonealImmunosuppressed MiceSignificantly lower log10 CFU in kidneys compared to vehicle. 80-100% of mice with sterile kidneys at doses from 0.25 to 2.0 mg/kg.[1]
Amphotericin B 0.25 - 1.0 mg/kgNot specifiedImmunosuppressed MiceSignificant reductions in CFU per gram of kidney.[1]
Liposomal Amphotericin B (L-AMPH) 10 mg/kgIntravenousBALB/c Mice100% survival, suggesting improved tolerability over conventional Amphotericin B.[2]
Amphotericin B Lipid Complex (ABLC) 0.5 and 1.0 mg/kgIntravenousBALB/c MiceMore efficacious on survival compared to conventional Amphotericin B.[2]

Table 2: In Vivo Efficacy in a Murine Model of Invasive Aspergillosis (Aspergillus fumigatus)

Antifungal AgentDosageAdministration RouteAnimal ModelKey Outcome(s)
Caspofungin 1 mg/kg/dayNot specifiedImmunosuppressed Guinea PigReduced mortality rate (33%) and increased mean survival time.[3]
Caspofungin 4 mg/kg/dayIntraperitonealNeutropenic Rats100% survival.[4]
Amphotericin B 4 mg/kg/dayNot specifiedRats pre-treated with cortisone100% survival at 7 days post-infection.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments in the in vivo assessment of antifungal activity based on common practices found in the literature.

Murine Model of Disseminated Candidiasis

This protocol outlines the establishment of a systemic Candida albicans infection in mice to evaluate the efficacy of antifungal treatments.

  • Animal Model: Immunocompromised male or female mice (e.g., BALB/c or Swiss Webster), typically 6-8 weeks old. Immunosuppression can be induced with agents like cyclophosphamide.[1]

  • Fungal Strain: Candida albicans strains (e.g., SC5314) are grown in a suitable broth medium (e.g., YPD) overnight at 30°C.

  • Infection: Mice are infected via intravenous injection into the lateral tail vein with a specified concentration of C. albicans cells (e.g., 1 x 10^5 cells) suspended in sterile saline.[6]

  • Treatment: The antifungal agent is administered at various doses, typically starting 24 hours post-infection. The route of administration (e.g., intraperitoneal, intravenous) and treatment duration will vary depending on the compound's properties.

  • Outcome Assessment: Efficacy is determined by monitoring survival rates and quantifying the fungal burden in target organs (commonly the kidneys) at the end of the study. This is often measured as colony-forming units (CFU) per gram of tissue.[1]

Murine Model of Invasive Aspergillosis

This protocol describes the creation of a pulmonary Aspergillus fumigatus infection in mice to test antifungal therapies.

  • Animal Model: Immunocompromised mice are used. Immunosuppression can be achieved through treatment with corticosteroids (e.g., triamcinolone) or agents that induce neutropenia.[3][4]

  • Fungal Strain: Aspergillus fumigatus conidia are harvested from agar (B569324) plates.

  • Infection: Infection is typically induced via intranasal instillation or inhalation of a suspension of A. fumigatus conidia.

  • Treatment: Antifungal therapy is initiated, often 16-24 hours after fungal inoculation, and continued for a defined period (e.g., 10 days).[4]

  • Outcome Assessment: Therapeutic efficacy is evaluated based on animal survival, and reduction in fungal burden in the lungs and other organs. Fungal burden can be assessed by CFU counts, galactomannan (B225805) assays, or quantitative PCR.[4]

Visualizing Experimental and Biological Pathways

Diagrams are provided below to illustrate a typical experimental workflow for in vivo antifungal drug testing and the mechanism of action for a representative antifungal class.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_model Select and Acclimatize Animal Model immunosuppression Induce Immunosuppression (if required) animal_model->immunosuppression infection Induce Fungal Infection immunosuppression->infection fungal_prep Prepare Fungal Inoculum fungal_prep->infection drug_prep Prepare Antifungal Agent treatment Administer Antifungal Agent drug_prep->treatment infection->treatment monitoring Monitor Animal Health and Survival treatment->monitoring euthanasia Euthanize Animals monitoring->euthanasia organ_harvest Harvest Target Organs euthanasia->organ_harvest fungal_burden Quantify Fungal Burden (CFU, qPCR) organ_harvest->fungal_burden histopathology Histopathological Analysis organ_harvest->histopathology data_analysis Statistical Analysis of Results fungal_burden->data_analysis histopathology->data_analysis

Caption: General experimental workflow for in vivo antifungal efficacy testing.

G caspofungin Caspofungin glucan_synthase 1,3-beta-D-glucan Synthase caspofungin->glucan_synthase Inhibits glucan_synthesis 1,3-beta-D-glucan Synthesis glucan_synthase->glucan_synthesis Catalyzes cell_wall Fungal Cell Wall Integrity glucan_synthesis->cell_wall Maintains cell_lysis Cell Lysis and Fungal Cell Death cell_wall->cell_lysis Disruption leads to

Caption: Mechanism of action for echinocandins like Caspofungin.

References

A Comparative Benchmarking Guide to Ezomycin D2 and Other Nucleoside Antibiotics for Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nucleoside antibiotic Ezomycin D2 against other prominent nucleoside and related antibiotics: Polyoxin (B77205) D, Nikkomycin Z, and Tunicamycin. The focus is on their performance against key phytopathogenic fungi, supported by available experimental data and detailed methodologies for key assays.

Executive Summary

This compound is an antifungal nucleoside antibiotic primarily recognized for its activity against plant pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea. This guide benchmarks this compound against other well-known nucleoside antibiotics that also target fungal cell wall synthesis, namely Polyoxin D and Nikkomycin Z, which inhibit chitin (B13524) synthase, and Tunicamycin, which inhibits N-linked glycosylation. While quantitative performance data for this compound is limited in publicly available literature, this guide synthesizes the available information to provide a comparative overview of their mechanisms of action, antifungal spectrum, and experimental protocols relevant to their study.

Data Presentation: A Comparative Overview of Antifungal Activity

A direct quantitative comparison of the antifungal efficacy of this compound with other nucleoside antibiotics is challenging due to the limited availability of its Minimum Inhibitory Concentration (MIC) data in the public domain. However, the following table summarizes the available MIC and half-maximal effective concentration (EC50) values for Polyoxin D and Nikkomycin Z against relevant phytopathogenic fungi to provide a benchmark.

AntibioticTarget OrganismMIC (µg/mL)EC50 (µg/mL)
This compound Sclerotinia sclerotiorumData not availableData not available
Botrytis cinereaData not availableData not available
Polyoxin D Botrytis cinerea-0.59 - 5.8[1][2]
Rhizoctonia solani≤ 1.56-
Nikkomycin Z Botrytis cinerea5[3]-
Tunicamycin Sclerotinia sclerotiorumData not availableData not available
Botrytis cinereaData not availableData not available

Note: The fungistatic nature of Polyoxin D means that it inhibits fungal growth rather than killing the fungi.[1]

Mechanism of Action

The primary mechanism of action for this compound, Polyoxin D, and Nikkomycin Z is the inhibition of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall. Tunicamycin, in contrast, targets N-linked glycosylation, another vital process for fungal cell wall integrity and protein function.

Chitin Synthase Inhibition (this compound, Polyoxin D, Nikkomycin Z)

These nucleoside antibiotics act as competitive inhibitors of chitin synthase. They mimic the structure of the enzyme's natural substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), and bind to the active site, thereby blocking the synthesis of chitin polymers. This disruption of the cell wall leads to osmotic instability and ultimately inhibits fungal growth.

cluster_0 Fungal Cell cluster_1 Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesis Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation Antibiotic This compound / Polyoxin D / Nikkomycin Z Antibiotic->Chitin_Synthase Competitive Inhibition

Caption: Competitive inhibition of chitin synthase by nucleoside antibiotics.

N-linked Glycosylation Inhibition (Tunicamycin)

Tunicamycin blocks the first step in the N-linked glycosylation pathway by inhibiting the enzyme GlcNAc phosphotransferase (GPT). This prevents the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate, a crucial step in the synthesis of the precursor oligosaccharide. The absence of proper glycosylation leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), inducing ER stress and ultimately triggering apoptosis.

cluster_0 Endoplasmic Reticulum Dolichol_P Dolichol Phosphate GPT GlcNAc Phosphotransferase (GPT) Dolichol_P->GPT UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->GPT Precursor_Oligo Precursor Oligosaccharide Synthesis GPT->Precursor_Oligo Glycosylated_Protein Glycosylated Protein Precursor_Oligo->Glycosylated_Protein Protein Nascent Polypeptide Protein->Glycosylated_Protein ER_Stress ER Stress Glycosylated_Protein->ER_Stress Lack of proper folding Apoptosis Apoptosis ER_Stress->Apoptosis Tunicamycin Tunicamycin Tunicamycin->GPT Inhibition

Caption: Inhibition of N-linked glycosylation by Tunicamycin leading to ER stress.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M38-A2)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.

1. Inoculum Preparation:

  • Culture the fungal isolate on potato dextrose agar (B569324) (PDA) at an appropriate temperature until sporulation is observed.

  • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

  • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer and hemocytometer.

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of the antibiotic in a suitable solvent (e.g., water or DMSO).

  • Perform serial twofold dilutions of the antibiotic in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized fungal inoculum to each well of the microtiter plate.

  • Include a growth control (no antibiotic) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 48-72 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.

Start Fungal Culture on PDA Harvest_Spores Harvest and Suspend Spores Start->Harvest_Spores Standardize_Inoculum Standardize Inoculum (Spectrophotometer/Hemocytometer) Harvest_Spores->Standardize_Inoculum Inoculate Inoculate Plate with Standardized Fungal Suspension Standardize_Inoculum->Inoculate Prepare_Dilutions Prepare Serial Dilutions of Antibiotic in 96-well plate Prepare_Dilutions->Inoculate Incubate Incubate at 35°C for 48-72h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with significant growth inhibition) Incubate->Read_MIC

Caption: Workflow for Antifungal Susceptibility Testing (MIC determination).

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This assay measures the direct inhibitory effect of a compound on chitin synthase activity from fungal cell extracts.

1. Enzyme Preparation:

  • Culture the target fungus in a suitable liquid medium to the mid-log phase.

  • Harvest the mycelia by centrifugation and wash with an appropriate buffer.

  • Disrupt the cells mechanically (e.g., with glass beads or a French press) in a lysis buffer containing protease inhibitors.

  • Prepare a microsomal fraction, enriched in membrane-bound chitin synthase, by differential centrifugation.

2. Assay Procedure:

  • Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).

  • Add the reaction mixture containing the substrate UDP-GlcNAc, the enzyme preparation, and the test compound (or solvent control) to the wells.

  • Incubate the plate to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated plate.

  • Wash the plate to remove unbound reagents.

  • Add a WGA-horseradish peroxidase (HRP) conjugate, which will bind to the captured chitin.

  • After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Measure the absorbance to quantify the amount of chitin produced. The inhibition is calculated relative to the control.

Start Fungal Culture Cell_Lysis Cell Lysis and Microsomal Fraction Preparation Start->Cell_Lysis Reaction Add Enzyme, Substrate (UDP-GlcNAc), and Inhibitor to Wells Cell_Lysis->Reaction WGA_Coating Coat 96-well Plate with WGA WGA_Coating->Reaction Incubation Incubate for Chitin Synthesis Reaction->Incubation Detection Wash and Detect Chitin with WGA-HRP and Substrate Incubation->Detection Measure Measure Absorbance Detection->Measure

Caption: Workflow for a non-radioactive chitin synthase inhibition assay.

Conclusion

This compound, Polyoxin D, and Nikkomycin Z represent a class of nucleoside antibiotics with a targeted mechanism of action against fungal chitin synthesis, a pathway absent in plants and animals, suggesting a favorable selectivity profile. Tunicamycin, while also affecting a fundamental process in fungi, has a broader eukaryotic target, which may have implications for its therapeutic window.

The available data indicates that Polyoxin D and Nikkomycin Z are effective against Botrytis cinerea at low µg/mL concentrations. While specific MIC values for this compound against key phytopathogens remain to be fully disclosed in accessible literature, its known activity against Sclerotinia sclerotiorum and Botrytis cinerea positions it as a valuable subject for further comparative studies.

For researchers and drug development professionals, the experimental protocols provided in this guide offer a starting point for the in-house evaluation and benchmarking of this compound and other nucleoside antibiotics. Future studies generating direct comparative MIC data for these compounds against a standardized panel of phytopathogenic fungi are crucial for a more definitive assessment of their relative performance.

References

Confirming the Mode of Action of Ezomycin D2: An Experimental Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive experimental framework for confirming the mode of action of Ezomycin D2, a member of the ezomycin family of complex nucleoside antibiotics with known antifungal properties. The central hypothesis to be tested is that this compound exerts its antifungal effect through the inhibition of chitin (B13524) synthase, a crucial enzyme in fungal cell wall biosynthesis.[1][2] This guide outlines a series of experiments to validate this hypothesis, comparing the activity of this compound with established antifungal agents that have both similar and distinct mechanisms of action.

Comparison of Antifungal Agent Modes of Action

To effectively characterize the mode of action of this compound, it is essential to compare its activity against a panel of antifungal agents with well-defined targets. This comparative approach allows for the differentiation of specific inhibitory effects from general cytotoxicity.

Antifungal AgentPrimary TargetMechanism of ActionClass
This compound (Hypothesized) Chitin Synthase Inhibits the polymerization of N-acetylglucosamine (GlcNAc) into chitin, disrupting cell wall integrity. [1][2]Peptidyl Nucleoside [3]
Nikkomycin ZChitin SynthaseCompetitive inhibitor of chitin synthase, mimicking the substrate UDP-GlcNAc.[1][4]Peptidyl Nucleoside[1]
Polyoxin DChitin SynthaseCompetitive inhibitor of chitin synthase.[1]Peptidyl Nucleoside[1]
Caspofunginβ-(1,3)-D-glucan synthaseNon-competitive inhibitor of β-(1,3)-D-glucan synthesis, another critical component of the fungal cell wall.Echinocandin
FluconazoleLanosterol 14α-demethylaseInhibits the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[5][6]Azole[5]
Amphotericin BErgosterolBinds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents.[7]Polyene

Experimental Workflow for a Putative Chitin Synthase Inhibitor

The following diagram outlines the logical progression of experiments to confirm the mode of action of this compound as a chitin synthase inhibitor.

experimental_workflow cluster_0 Initial Screening cluster_1 Target Validation cluster_2 Mechanism Characterization MIC Determination of Minimum Inhibitory Concentration (MIC) Viability Cell Viability Assay MIC->Viability Confirm cytotoxicity EnzymeAssay In Vitro Chitin Synthase Activity Assay Viability->EnzymeAssay Proceed if potent ChitinQuant Whole-Cell Chitin Quantification EnzymeAssay->ChitinQuant Corroborate in vivo Synergy Synergy Testing with other Antifungals ChitinQuant->Synergy Investigate interactions Morphology Microscopy of Fungal Morphology Synergy->Morphology Visualize cellular effects

Caption: Experimental workflow for confirming the mode of action of this compound.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate fungal growth medium.

  • Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) at a concentration of 1 x 10³ to 5 x 10³ cells/mL.

  • Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plate at the optimal growth temperature for the fungus (e.g., 30-37°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

In Vitro Chitin Synthase Activity Assay

Objective: To directly measure the inhibitory effect of this compound on chitin synthase activity.

Protocol:

  • Preparation of Crude Enzyme Extract:

    • Harvest fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans) in the mid-logarithmic growth phase by centrifugation.

    • Wash the cells with sterile water and then disrupt them in liquid nitrogen.

    • Resuspend the disrupted cells in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Activate the zymogenic form of chitin synthase by treating the extract with trypsin, followed by the addition of a trypsin inhibitor to stop the reaction.[8]

    • Centrifuge the extract to pellet cell debris and collect the supernatant containing the crude chitin synthase.

  • Enzyme Inhibition Assay:

    • Use a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA), which binds to chitin.

    • Add varying concentrations of this compound to the test wells. Include a known chitin synthase inhibitor (e.g., Nikkomycin Z) as a positive control and a solvent control (e.g., DMSO).

    • Add the crude enzyme extract to each well.

    • Initiate the enzymatic reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[9]

    • Incubate the plate for 1-3 hours at the optimal temperature for the enzyme (e.g., 30°C).

    • Wash the plate to remove unbound substrate and enzyme.

  • Detection of Synthesized Chitin:

    • Add a solution of WGA conjugated to horseradish peroxidase (WGA-HRP) to each well and incubate.

    • Wash the plate to remove unbound WGA-HRP.

    • Add a colorimetric substrate for HRP (e.g., TMB) and measure the absorbance at the appropriate wavelength (e.g., 450 nm). A decrease in absorbance in the presence of this compound indicates inhibition of chitin synthase activity.[9]

Whole-Cell Chitin Quantification Assay

Objective: To quantify the amount of chitin in fungal cells treated with this compound.

Protocol:

  • Culture fungal cells in the presence of sub-MIC concentrations of this compound.

  • Harvest the cells by centrifugation and wash them with water.

  • Stain the cells with Calcofluor White, a fluorescent dye that specifically binds to chitin.[10]

  • Analyze the fluorescence intensity of the stained cells using either fluorescence microscopy or flow cytometry.

  • A significant decrease in fluorescence intensity in this compound-treated cells compared to untreated controls indicates a reduction in cellular chitin content.[10]

Fungal Cell Wall Synthesis Pathway

The following diagram illustrates the simplified biosynthetic pathway of the major components of the fungal cell wall, highlighting the target of chitin synthase inhibitors.

cell_wall_synthesis cluster_pathway Cytoplasm cluster_membrane Plasma Membrane cluster_wall Cell Wall cluster_inhibitors Inhibitors UDP_GlcNAc UDP-GlcNAc ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase UDP_Glucose UDP-Glucose GlucanSynthase β-(1,3)-Glucan Synthase UDP_Glucose->GlucanSynthase Chitin Chitin ChitinSynthase->Chitin Glucan β-Glucan GlucanSynthase->Glucan EzomycinD2 This compound EzomycinD2->ChitinSynthase Inhibits Echinocandins Echinocandins Echinocandins->GlucanSynthase Inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of Ezomycin D2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Ezomycin D2, an antifungal antibiotic primarily active against phytopathogens, requires careful handling and disposal to mitigate potential hazards.[1] This guide delivers essential safety and logistical information, offering a clear, step-by-step approach to the proper disposal of this compound, thereby fostering a culture of safety and trust in laboratory operations.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

In the event of accidental exposure, adhere to the following first-aid measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops or persists, consult a physician.

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical assistance.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Contact a poison control center or seek immediate medical attention.

General Disposal Procedures

Step 1: Waste Classification and Segregation

Properly classify this compound waste. As a pharmaceutical compound, it should be considered chemical waste. Depending on the quantity and concentration, it may be classified as hazardous waste.

  • Hazardous Waste: Typically collected in black containers specifically labeled for hazardous pharmaceutical waste.

  • Non-Hazardous Pharmaceutical Waste: Often collected in blue containers.

Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.

Step 2: Preparing for Disposal

For small quantities of this compound, the following "incineration" method is generally recommended for non-hazardous pharmaceutical waste, but institutional guidelines must be followed:

  • Do not flush down the drain or dispose of in regular trash. Sewering of pharmaceutical waste is widely discouraged and, in many cases, prohibited to prevent environmental contamination.

  • Render the compound unusable. This can be achieved by mixing the this compound with an inert and undesirable substance such as cat litter, used coffee grounds, or dirt. This step helps to prevent diversion and accidental ingestion.

  • Seal the mixture. Place the mixture in a sealed container, such as a plastic bag or a labeled, sealable container, to prevent leakage.

Step 3: Final Disposal

  • Collection by EHS: Your institution's EHS department will have a scheduled pickup for chemical and pharmaceutical waste. Ensure your labeled and sealed container is placed in the designated waste accumulation area.

  • Incineration: The most common and recommended method for the final disposal of pharmaceutical waste is high-temperature incineration by a licensed waste management facility. This process effectively destroys the chemical compounds.

Quantitative Data on Pharmaceutical Waste Management

While specific quantitative data for this compound disposal is not available, the following table provides a general overview of common pharmaceutical waste streams and their recommended disposal containers, based on EPA guidelines.

Waste TypeContainer ColorTypical ContentsDisposal Method
Hazardous Pharmaceutical Waste BlackP-listed, U-listed, or characteristic hazardous waste pharmaceuticalsIncineration at a permitted facility
Non-Hazardous Pharmaceutical Waste BluePharmaceuticals not meeting the definition of hazardous wasteIncineration
Sharps Waste RedNeedles, syringes, scalpelsAutoclaving followed by landfill, or incineration
Trace Chemotherapy Waste YellowVials, IV bags, and tubing containing residual amounts of chemotherapy drugsIncineration

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Preparation & Handling cluster_1 Waste Segregation & Preparation cluster_2 Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a well-ventilated area (Fume Hood) A->B C Classify this compound as chemical/pharmaceutical waste B->C D Mix with an inert substance (e.g., cat litter) C->D E Place mixture in a sealed and labeled container D->E F Store in designated waste accumulation area E->F G Arrange for pickup by Institutional EHS F->G H Transport to a licensed waste management facility G->H I Final disposal via high-temperature incineration H->I

This compound Disposal Workflow

This guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific guidelines, is paramount for ensuring the safety of laboratory personnel and the protection of the environment.

References

Personal protective equipment for handling Ezomycin D2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ezomycin D2. It includes operational and disposal plans with procedural, step-by-step guidance.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is an antifungal antibiotic.[1] While specific toxicity data is not available, it is prudent to handle it as a potent compound. The primary routes of exposure to mitigate are inhalation of airborne particles, dermal contact, and accidental ingestion. A multi-layered approach to PPE is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.Provides a robust barrier against chemical permeation and prevents skin exposure at the wrist.
Body Protection Disposable, impermeable gown with a solid front and long, cuffed sleeves.Protects personal clothing from contamination and prevents skin contact.
Eye/Face Protection Chemical splash goggles or a full-face shield.Protects eyes and face from splashes of solutions or airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator is required when handling the solid compound outside of a containment system. A Powered Air-Purifying Respirator (PAPR) may be necessary for procedures with a high potential for aerosol generation.Prevents inhalation of fine particles and aerosols.
Foot Protection Closed-toe shoes. Disposable shoe covers should be worn in the designated handling area.Protects feet from spills and prevents the tracking of contaminants outside of the laboratory.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of potent compounds like this compound.

  • Preparation:

    • Designate a controlled area for handling, such as a certified chemical fume hood or a glove box.

    • Ensure the designated area is clean and free of unnecessary equipment.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary materials and equipment before starting work.

    • Line the work surface with disposable, absorbent bench paper.

  • Donning PPE:

    • Put on inner gloves.

    • Don the disposable gown, ensuring complete coverage.

    • Put on outer gloves, ensuring they overlap the gown cuffs.

    • Don respiratory protection and eye/face protection.

  • Handling the Compound:

    • Weighing (Solid Compound): Perform all weighing operations within the containment of a chemical fume hood or glove box to minimize the risk of airborne dust. Use a dedicated set of utensils (spatula, weighing paper).

    • Preparing Solutions: When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing. Keep containers closed as much as possible.

    • General Handling: Avoid creating dust or aerosols. Handle all materials with care to prevent spills.

  • Decontamination and Cleaning:

    • Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate cleaning agent (e.g., a detergent solution), followed by 70% ethanol.

    • Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE:

    • Remove PPE in the designated doffing area, being careful to avoid self-contamination.

    • The general sequence for removal is: outer gloves, gown, inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from handling this compound must be considered hazardous waste and disposed of according to institutional and local regulations. Improper disposal can lead to environmental contamination.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, weighing paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.

  • Empty Containers: Empty vials that once contained this compound should also be disposed of as hazardous waste.

Consult your institution's EHS department for specific waste stream and disposal procedures.

Experimental Protocols

Detailed experimental protocols for specific assays involving this compound are not publicly available. Researchers should develop and validate their own protocols based on the nature of their experiments, incorporating the safety and handling procedures outlined in this guide.

Visualizations

Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Designate Area & Assemble Materials Don_PPE Don Appropriate PPE Prep->Don_PPE Handle Weigh Solid & Prepare Solution (in containment) Don_PPE->Handle Decon Decontaminate Work Area Handle->Decon Waste Segregate & Dispose of Waste Decon->Waste Doff_PPE Doff PPE Correctly Waste->Doff_PPE

Caption: A logical workflow for the safe handling of potent compounds like this compound.

Disposal_Plan Figure 2: Disposal Plan for this compound Waste cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Gowns, etc.) Hazardous_Container Collect in Labeled, Sealed Hazardous Waste Containers Solid_Waste->Hazardous_Container Liquid_Waste Unused Solutions & Rinses Liquid_Waste->Hazardous_Container Empty_Vials Empty Containers Empty_Vials->Hazardous_Container EHS_Pickup Arrange for Pickup by Institutional EHS Hazardous_Container->EHS_Pickup

Caption: A procedural diagram for the safe disposal of waste generated from handling this compound.

References

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